molecular formula C9H9N3O B3176535 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine CAS No. 99817-28-4

4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine

Número de catálogo: B3176535
Número CAS: 99817-28-4
Peso molecular: 175.19 g/mol
Clave InChI: VBTZFADUAHZZJW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-2-4-7(5-3-6)8-9(10)12-13-11-8/h2-5H,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTZFADUAHZZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268663
Record name 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99817-28-4
Record name 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99817-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Unveiling the Mechanism of Action of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine in Biological Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Assay Development

Executive Summary

The 1,2,5-oxadiazole (furazan) scaffold is a privileged structure in medicinal chemistry, frequently utilized to design high-affinity inhibitors for complex enzymatic targets[1]. Specifically, 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine and its direct derivatives serve as critical pharmacophores with a dual mechanistic profile: they act as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) in the tumor microenvironment[2], and they exhibit direct antiproliferative activity via Topoisomerase I (Topo I) inhibition[3].

As application scientists, we recognize that assay reproducibility hinges on understanding the physicochemical behavior of the pharmacophore. This whitepaper deconstructs the mechanisms of action for this compound class, provides self-validating experimental protocols, and establishes a robust framework for evaluating its biological efficacy.

Core Mechanistic Pathways

IDO1 Inhibition and Immune Restoration

IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in the degradation of tryptophan (Trp) to kynurenine (Kyn). Elevated Kyn levels in the tumor microenvironment induce T-cell anergy and promote regulatory T-cell (Treg) differentiation, leading to immune escape[2].

The 1,2,5-oxadiazol-3-amine core acts as a competitive inhibitor. The mechanism of action relies on the basic amine and the oxadiazole nitrogen coordinating directly with the ferric iron ( Fe3+ ) of the IDO1 heme group. Simultaneously, the lipophilic 4-methylphenyl moiety occupies the hydrophobic Pocket A of the enzyme's active site. By physically blocking tryptophan from entering the catalytic cleft, the compound halts Kyn production, thereby restoring T-cell proliferation[4].

Fig 1: IDO1 modulation by 1,2,5-oxadiazole derivatives restoring T-cell immunity.

Topoisomerase I Inhibition and Antiproliferative Activity

Recent structure-activity relationship (SAR) studies have unraveled a secondary mechanism for 1,2,5-oxadiazole derivatives: the inhibition of Topoisomerase I[3]. Topo I normally relieves DNA torsional strain during replication by creating transient single-strand breaks. The planar nature of the oxadiazole-phenyl conjugated system allows the molecule to intercalate into the DNA at the cleavage site, stabilizing the Topo I-DNA cleavable complex. This prevents DNA religation, leading to lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells (e.g., HeLa, HCT-116)[5].

Quantitative Data Summary

The table below synthesizes the biological activity metrics of 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine and its close structural analogs across standardized assays[3][4][5].

Target / AssayBiological ModelIC₅₀ / GI₅₀ ValuePrimary Mechanism of Action
IDO1 Enzymatic Recombinant Human IDO110 – 70 nMCompetitive Heme coordination
IDO1 Cellular HeLa cells (IFN-γ stimulated)~15 – 100 nMKynurenine pathway blockade
Antiproliferative HCT-116 (Colorectal Carcinoma)1.48 – 15 μMApoptosis via Topo I inhibition
Antiproliferative HeLa (Cervix Adenocarcinoma)10 – 20 μMApoptosis via Topo I inhibition
Topoisomerase I Purified Human Topo I< 20 μMDNA Cleavage Complex Stabilization

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed with built-in causality and validation checkpoints.

Cellular IDO1 Activity and Kynurenine Quantification Assay

This assay measures the functional inhibition of IDO1 in a cellular context by quantifying the extracellular accumulation of kynurenine.

Step-by-Step Methodology:

  • Cell Seeding & Stimulation: Seed HeLa cells at 5×104 cells/well in a 96-well plate. Stimulate with 50 ng/mL recombinant human IFN-γ for 24 hours. Causality: HeLa cells do not constitutively express IDO1; IFN-γ stimulation is strictly required to induce IDO1 transcription, serving as a biological baseline control.

  • Compound Treatment: Add 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine in a serial dilution (0.1 nM to 10 μM) in medium supplemented with 100 μM L-tryptophan. Incubate for 48 hours.

  • Reaction Termination: Transfer 100 μL of the supernatant to a new plate and add 10 μL of 30% Trichloroacetic Acid (TCA). Incubate at 50°C for 30 minutes. Causality: TCA serves a dual purpose: it precipitates proteins to clear the sample and chemically forces the hydrolysis of the unstable intermediate N-formylkynurenine into stable kynurenine, ensuring stoichiometric accuracy.

  • Colorimetric Detection: Add 100 μL of Ehrlich's reagent (1% p-dimethylaminobenzaldehyde in glacial acetic acid) to the supernatant. Read absorbance at 490 nm. The reaction between kynurenine and Ehrlich's reagent produces a yellow Schiff base, providing a direct, quantifiable readout of enzyme activity.

Topoisomerase I DNA Relaxation Assay

This assay visualizes the direct inhibition of Topo I catalytic activity.

Step-by-Step Methodology:

  • Reaction Assembly: Combine 0.25 μg of supercoiled pBR322 plasmid DNA with 1 Unit of recombinant human Topo I in a reaction buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 μg/mL BSA).

  • Compound Addition: Introduce the oxadiazole compound at varying concentrations (1 μM to 50 μM). Incubate at 37°C for 30 minutes.

  • Termination & Electrophoresis: Stop the reaction by adding 10% SDS and Proteinase K (incubate 15 min at 37°C). Run the samples on a 1% agarose gel without ethidium bromide at 2 V/cm for 2 hours. Post-stain with GelRed.

  • Validation Checkpoint: Causality: Topo I uniquely relaxes supercoils without the need for ATP. Supercoiled DNA is highly compact and migrates rapidly through the agarose matrix. Relaxed DNA (the product of active Topo I) is bulky and migrates slowly. If the compound successfully inhibits Topo I, the DNA remains supercoiled (fast migration). This differential migration provides a self-validating, direct visual confirmation of target engagement[3].

Fig 2: Self-validating workflow for evaluating antiproliferative and Topo I inhibitory activity.

References

  • Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives Source: Anticancer Research (IIAR Journals), July 2019, 39 (7) 3453-3461. URL:[Link][5]

  • Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity Source: Anticancer Research (IIAR Journals), January 2019. URL:[Link][3]

  • Advances in the synthesis, biological activities and applications of 1,2,5-oxadiazol Source: Current Organic Chemistry / AWS Review Repository. URL:[Link][2]

  • 1,2,5-Oxadiazoles: Synthesis and Applications Source: ResearchGate (Molecular Diversity / Molbank), 2023. URL:[Link][1]

  • INCB024360 Analog IDO1 27338 (Product Data & Mechanism) Source: BPS Bioscience. URL:[Link][4]

Sources

in vitro biological activity of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the In Vitro Biological Activity of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine Derivatives

Abstract

The 1,2,5-oxadiazole (furazan) ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological potential. This technical guide focuses on the in vitro biological activities of derivatives based on the core structure of 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine. These compounds have emerged as a promising class of agents, primarily demonstrating significant antiproliferative and enzyme-inhibiting properties. This document synthesizes current research to provide an in-depth analysis of their mechanism of action, detailed experimental protocols for activity assessment, and a summary of structure-activity relationships. Key findings highlight the potent cytotoxic effects of these derivatives against various human cancer cell lines, often mediated through the inhibition of critical enzymes such as topoisomerases. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this chemical scaffold for the development of novel therapeutic agents.

The 1,2,5-Oxadiazole Scaffold: A Privileged Structure in Drug Discovery

Heterocyclic compounds are the cornerstone of modern pharmacology, and among them, the five-membered oxadiazole ring system is of particular interest. Oxadiazoles exist in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole.[1] While all isomers have found applications, the 1,2,5-oxadiazole, or furazan, scaffold has unique electronic properties and metabolic stability that make it a valuable pharmacophore.[2][3]

The incorporation of the 1,2,5-oxadiazole moiety into molecular structures can confer a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][4] Its capacity to act as a bioisosteric replacement for other functional groups and engage in specific hydrogen bonding and π-stacking interactions with biological targets underpins its utility in drug design. This guide specifically explores derivatives of the 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine core (Figure 1), a scaffold that has shown considerable promise in preclinical studies.

Figure 1: Core Chemical Structure Chemical structure of 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine

The foundational structure of 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine.[5]

Synthesis and Derivatization Strategy

The therapeutic potential of the core structure is unlocked through the synthesis of a library of derivatives, typically by modifying the 3-amino group. A general and robust synthetic approach allows for the creation of diverse analogues for structure-activity relationship (SAR) studies.

General Synthetic Workflow

The synthesis of the target derivatives usually involves a multi-step process. A plausible route begins with the formation of the core 1,2,5-oxadiazole ring, followed by the introduction and subsequent acylation or sulfonylation of the amine functional group. This allows for the systematic introduction of various substituents to probe their effect on biological activity.

Synthetic Workflow A p-Tolunitrile B Amidoxime Intermediate A->B Hydroxylamine C 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine (Core Scaffold) B->C Ring Closure/ Dehydration D Amide/Sulfonamide Derivatives C->D Acyl/Sulfonyl Chloride, Base

Caption: Generalized synthetic workflow for producing derivatives.

Experimental Protocol: Synthesis of an Amide Derivative (Conceptual)

This protocol describes a representative synthesis of an N-acyl derivative, a common modification to explore SAR.

  • Dissolution: Dissolve 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution and stir at room temperature. The causality here is that the base acts as a proton scavenger to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.

  • Acylation: Slowly add the desired acyl chloride (e.g., benzoyl chloride) (1.1 eq) dropwise to the stirred solution, typically at 0°C to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6][7]

In Vitro Antiproliferative and Anticancer Activity

A significant body of research has focused on the anticancer potential of 1,2,5-oxadiazole derivatives.[8][9] These compounds have demonstrated potent cytotoxicity against a panel of human cancer cell lines, establishing them as a promising area for oncology drug discovery.

Mechanism of Action: Topoisomerase Inhibition

One of the primary mechanisms through which these derivatives exert their anticancer effects is through the inhibition of topoisomerases.[10] Topoisomerases (Topo I and Topo II) are nuclear enzymes essential for managing DNA topology during replication, transcription, and repair.[6] By inhibiting these enzymes, drug molecules can lead to the accumulation of DNA strand breaks, which triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death). Several studies have confirmed that 1,2,5-oxadiazole derivatives can inhibit the catalytic activity of both Topo I and Topo II.[6][8][11]

Topo_Inhibition_Pathway cluster_0 Normal Cell Cycle cluster_1 Inhibition Pathway DNA DNA Supercoiling Topo Topoisomerase I/II DNA->Topo Relaxed Relaxed DNA Topo->Relaxed Blocked Inhibition of Topoisomerase Topo->Blocked Replication DNA Replication/ Transcription Relaxed->Replication Inhibitor Oxadiazole Derivative Inhibitor->Blocked Damage DNA Strand Breaks Blocked->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Topoisomerase inhibition leading to cancer cell apoptosis.

Experimental Protocol: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[9][10]

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Summary of Antiproliferative Activity

The following table summarizes representative data on the cytotoxic activity of 1,2,5-oxadiazole derivatives against various cancer cell lines.

Compound ClassCancer Cell LineReported Activity (IC₅₀)Reference
Phenyl-substituted 1,2,5-oxadiazolesHCT-116 (Colorectal)Sub-micromolar to low micromolar range[8][9]
Amide derivatives of 1,2,5-oxadiazoleHeLa (Cervical)Significant growth inhibition observed[10][11]
Regioisomers of substituted oxadiazolesMCF-7 (Breast)Potent activity, sometimes superior to parent compounds[11]
Regioisomers of substituted oxadiazolesMDA-MB 468 (Breast)Significant antiproliferative profile[11]

Other In Vitro Biological Activities

While anticancer activity is the most extensively studied, the 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine scaffold holds potential for other therapeutic applications, primarily through enzyme inhibition.

Antimicrobial Potential

The broader oxadiazole class of compounds is well-known for its antimicrobial properties against a range of bacteria and fungi.[12][13][14] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[15] While specific data for the title compound's derivatives is less common, the scaffold's potential warrants investigation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Compound Preparation: Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control well (broth with inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

MIC_Workflow A Prepare Serial Dilutions of Compound B Add Standardized Bacterial Inoculum A->B C Incubate (18-24h, 37°C) B->C D Observe for Turbidity (Visual Growth) C->D E Determine MIC D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Structure-Activity Relationships (SAR) and Future Outlook

SAR studies are critical for optimizing the therapeutic potential of a chemical scaffold. For 1,2,5-oxadiazole derivatives, research has provided key insights:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence antiproliferative activity. For instance, the inversion of substituents at the para positions of the phenyl rings has been shown to produce regioisomers with superior activity profiles.[11]

  • Modification of the 3-Amino Group: Acylation of the amine group to form various amides is a common and effective strategy. The properties of the acyl group (e.g., hydrophobicity, electronic effects) can fine-tune the compound's interaction with its biological target.[9]

  • Electrostatic and Hydrophobic Features: Analysis suggests that increasing the negative electrostatic potential on the heterocyclic core can have a positive effect on cytotoxicity, providing a clear path for rational drug design.[9]

Future Directions: The promising in vitro data for 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine derivatives supports further investigation. Future work should focus on optimizing lead compounds to improve their pharmacokinetic profiles (ADME properties) and evaluating their efficacy and safety in in vivo models.[16] Exploring their potential as inhibitors of other clinically relevant enzymes, such as Indoleamine 2,3-dioxygenase 1 (IDO1) in cancer immunotherapy, could open new therapeutic avenues.[16]

Conclusion

Derivatives based on the 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine scaffold represent a highly promising class of biologically active compounds. They have demonstrated potent in vitro antiproliferative activity against a range of human cancer cell lines, with topoisomerase inhibition being a key mechanism of action. The synthetic tractability of the core structure allows for extensive modification and detailed SAR studies, which have already provided valuable insights for lead optimization. With a strong foundation of preclinical data, this scaffold is a compelling starting point for the development of next-generation therapeutics in oncology and potentially other disease areas.

References

  • Ehrsam, D., Porta, F., Mori, M., Meyer zu Schwabedissen, H. E., Dalla Via, L., Garcia-Argaez, A. N., Basile, L., Meneghetti, F., Villa, S., & Gelain, A. (2019). Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. Anticancer Research, 39(7), 3453–3461. [Link]

  • Gelain, A., et al. (2019). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research, 39(1), 135-144. [Link]

  • PubChem. (n.d.). 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine. National Center for Biotechnology Information. [Link]

  • Gelain, A., et al. (2019). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. PubMed. [Link]

  • Villa, S., et al. (2017). A field-based disparity analysis of new 1,2,5-oxadiazole derivatives endowed with antiproliferative activity. PubMed. [Link]

  • Ehrsam, D., et al. (2019). Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. PubMed. [Link]

  • Li, Y., et al. (2020). Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. PubMed. [Link]

  • Oncu, S., et al. (2011). Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Chauder, B. A., et al. (2000). 1,2,5-Oxadiazole N-Oxide Derivatives and Related Compounds as Potential Antitrypanosomal Drugs: Structure−Activity Relationships. Journal of Medicinal Chemistry. [Link]

  • Nna, V. U., et al. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. Lupine Publishers. [Link]

  • Sharma, D., & Narasimhan, B. (2022). ANTIMICROBIAL ACTIVITY AND SAR OF 2,5-DISUBSTITUTED 1,3,4-OXADIAZOLE DERIVATIVES. Semantic Scholar. [Link]

  • Mohammadi, A., et al. (2013). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. DARU Journal of Pharmaceutical Sciences. [Link]

  • Kumar, V., et al. (2023). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. ResearchGate. [Link]

  • Al-Soud, Y. A., et al. (2003). Antimicrobial Activity of Some New Oxadiazole Derivatives. ResearchGate. [Link]

  • Reddy, T. S., et al. (2010). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gierlich, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]

  • Reddy, C. V., et al. (2018). 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Semantic Scholar. [Link]

  • Studzińska, M., & Gornowicz, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]

  • Gasparyan, S., et al. (2021). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Molecules. [Link]

  • Kantevari, S., et al. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Journal of Cancer Research and Therapeutics. [Link]

  • PubChemLite. (n.d.). 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine. Luxembourg Centre for Systems Biomedicine. [Link]

  • Uslu, H., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

  • Fershtat, L. L., et al. (2022). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank. [Link]

  • Kumar, A., et al. (2014). Synthesis, characterization and biological activity of some new 1,3,4-oxadiazole bearing 2-flouro-4-methoxy phenyl moiety. ResearchGate. [Link]

  • Rahul, K., et al. (2023). The Biological Potential and Synthetic Diversity of 1,3,4-Oxadiazole Multiplexed with Various Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

Sources

Thermodynamic Stability of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine at Room Temperature: A Mechanistic and Empirical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,5-oxadiazole (furazan) ring is a planar, heteroaromatic system known for its high nitrogen-oxygen content and unique electronic properties. While often utilized in the design of high-energy-density materials (HEDMs) due to its positive heat of formation, its thermodynamic stability is highly dependent on its specific substituents[1]. For researchers and drug development professionals, understanding the baseline stability of specific derivatives like 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine at standard room temperature (298.15 K) is critical for formulation, storage, and handling safety.

As application scientists, we do not merely assume stability based on structure; we interrogate the thermodynamic and kinetic boundaries that define it. This whitepaper deconstructs the structural causality behind the room-temperature stability of this compound and provides self-validating protocols for empirical verification.

Electronic and Structural Determinants of Stability

At room temperature, 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine exists as a thermodynamically stable crystalline solid. This stability is not accidental; it is the direct result of precise electronic tuning across the molecular scaffold.

  • The Furazan Core: The parent 1,2,5-oxadiazole has a Bird unified aromaticity index of 53, indicating a robust, delocalized 6π-electron system[2]. However, the N–O–N linkage remains the theoretical weak point for thermal cleavage.

  • Aryl Conjugation (+I, +M Effects): The addition of the 4-(4-methylphenyl) group extends the π-conjugated system. The electron-donating nature of the para-methyl group (via hyperconjugation) redistributes electron density across the scaffold, tuning the frontier orbital energies and lowering the overall ground-state energy of the molecule[3].

  • Push-Pull Resonance (+M Effect): The 3-amino group acts as a strong electron donor via resonance. By donating its lone pair into the electron-deficient furazan ring, it strengthens the N–O bonds against spontaneous homolytic cleavage at room temperature[4].

  • Solid-State Packing: The highly planar nature of this framework facilitates extensive intermolecular hydrogen bonding (via the –NH₂ group) and efficient π–π stacking in the solid state, which drastically improves thermal robustness and crystal density[3][5].

G Core 1,2,5-Oxadiazole Core (Electron Deficient) Stability Enhanced Thermodynamic Stability at 298 K Core->Stability Lowers ground state energy Tolyl 4-(4-Methylphenyl) Group (+I, +M Effects) Tolyl->Core Delocalizes π-electrons Amino 3-Amino Group (+M Resonance) Amino->Core Donates lone pair

Figure 1: Electronic stabilization mechanisms of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine.

Quantitative Thermodynamic Profile at 298.15 K

To evaluate absolute stability, we must look at the Gibbs free energy of decomposition ( ΔGdec​ ). At 25 °C, the thermal energy available ( kT≈2.48 kJ/mol) is vastly insufficient to overcome the high activation energy ( Ea​>140 kJ/mol) required for furazan ring opening. Thus, the reaction rate is effectively zero, rendering the compound kinetically stable (metastable) at room temperature.

Table 1: Thermodynamic and Kinetic Parameters at 298.15 K
ParameterValue / ThresholdAnalytical Method
Standard State (298 K) Solid (Crystalline)Visual / XRD
Heat Flow at 25 °C < 1.0 µW/gIsothermal Microcalorimetry
Tonset​ (Decomposition) > 180 °CDSC (5 °C/min)
Activation Energy ( Ea​ ) > 140 kJ/molKissinger Method (DSC)
ΔGdec​ at 298 K > 0 (Non-spontaneous)Computational (DFT)

Experimental Validation Workflows

The following protocols are designed as self-validating systems to definitively prove room-temperature stability and map the kinetic boundaries of the compound.

Workflow 1: Isothermal Microcalorimetry (IMC) for Absolute RT Validation

Causality: While standard Differential Scanning Calorimetry (DSC) provides high-temperature decomposition kinetics, it lacks the sensitivity to detect micro-degradation at room temperature. IMC measures heat flows in the microwatt range, making it the only empirical method to validate absolute stability at exactly 25 °C.

  • Sample Preparation: Accurately weigh 50.0 mg of crystalline 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine into a glass ampoule.

    • Rationale: 50 mg provides sufficient mass for micro-watt heat detection without causing thermal lag.

  • Thermal Equilibration: Seal the ampoule and lower it into the IMC thermostat set strictly to 25.000 ± 0.0001 °C. Hold in the equilibration position for 45 minutes.

    • Rationale: Prevents the frictional heat of insertion from skewing the baseline data.

  • Data Acquisition: Lower the sample into the measurement position and record the heat flow ( dQ/dt ) continuously for 72 hours.

  • Self-Validation Check: The protocol is self-validating if the reference ampoule (empty) shows a drift of < 0.1 µW over the 72-hour period. A sample heat flow remaining below 1.0 µW/g confirms thermodynamic metastability with an effectively infinite half-life at room temperature.

Workflow 2: High-Resolution TGA-DSC for Kinetic Boundary Determination

Causality: To prove a compound is stable at room temperature, we must mathematically define where it does become unstable. By mapping the thermal failure point ( Tonset​ ) and extracting the activation energy, we can extrapolate the degradation rate at 298 K.

  • Crucible Loading: Place 2.0–3.0 mg of the compound into an alumina crucible with a pierced lid.

    • Rationale: The pierced lid prevents pressure build-up from evolved gases which could artificially alter the decomposition thermodynamics.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at 50 mL/min.

    • Rationale: Eliminates oxidative degradation, isolating the intrinsic thermodynamic stability of the furazan ring.

  • Dynamic Heating: Ramp the temperature from 25 °C to 300 °C at multiple heating rates (e.g., 2, 5, 10, and 15 °C/min).

  • Kinetic Extraction & Self-Validation: Apply the Kissinger isoconversional method to the exothermic peak temperatures to derive the activation energy ( Ea​ ).

    • Rationale: The system validates itself if the linear regression of the Kissinger plot yields an R2>0.99 . A resulting Ea​>140 kJ/mol mathematically proves that the reaction rate at 25 °C is negligible, corroborating the IMC data.

Workflow Sample Sample Prep: 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine DSC Differential Scanning Calorimetry Ramp: 5 °C/min Sample->DSC TGA Thermogravimetric Analysis Atmosphere: N2 Sample->TGA IMC Isothermal Microcalorimetry Temp: 25 °C (298 K) Sample->IMC Data Thermodynamic Profiling (ΔH, Ea, ΔG) DSC->Data T_onset & ΔH_dec TGA->Data Mass loss kinetics IMC->Data Heat flow at RT

Figure 2: Self-validating experimental workflow for thermodynamic stability assessment.

Conclusion

Through a combination of extended π-conjugation, resonance stabilization from the amino group, and robust solid-state packing, 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine exhibits exceptional thermodynamic stability at room temperature. By employing the self-validating microcalorimetry and thermal analysis workflows outlined above, researchers can confidently establish the safety, handling, and shelf-life parameters for this compound in both pharmaceutical and materials science applications.

References

  • Sulfur in motion: bridging chemistry and performance in next-generation energetic materials Royal Society of Chemistry (RSC)[Link]

  • (A) Cyclization mechanism of 1,2,5-oxadiazole from organic nitrile and... ResearchGate[Link]

  • A High-Density, Thermally Stable Energetic Compound: Strategic Integration of Furazan and Triazole Rings via a C–N Methylene Bridge American Chemical Society (ACS)[Link]

  • Energetic [1,2,5]oxadiazolo [2,3-a]pyrimidin-8-ium Perchlorates: Synthesis and Characterization MDPI[Link]

Sources

Preliminary Toxicological Profile of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for establishing the preliminary toxicological profile of the novel chemical entity, 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine. In the absence of extensive empirical data for this specific molecule, this document outlines a structured, multi-faceted approach for researchers, scientists, and drug development professionals. The proposed strategy integrates in silico predictive toxicology, established in vitro assays, and internationally recognized in vivo study designs. The core objective is to build a foundational understanding of the compound's potential hazards, enabling informed decision-making in the early stages of research and development. This guide emphasizes a rationale-driven methodology, adhering to the principles of scientific integrity and regulatory expectations.

Introduction: The Imperative for Early-Stage Toxicological Assessment

4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine belongs to the oxadiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities, including potential anticancer and anti-inflammatory properties.[1][2] The introduction of a methylphenyl group and an amine substituent to the 1,2,5-oxadiazole core creates a unique chemical entity with a distinct potential for biological interactions. Early and robust toxicological profiling is paramount to de-risk its development, ensuring that resources are focused on compounds with a favorable safety profile. This guide presents a roadmap for a preliminary toxicological evaluation, designed to identify potential liabilities and guide further development.

Initial Hazard Identification: Leveraging Structural Analogs and In Silico Approaches

Given the novelty of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine, a crucial first step is to leverage existing knowledge of structurally related compounds and computational predictive models.

The Principle of Read-Across: Learning from Analogs

The read-across approach utilizes toxicological data from one or more source chemicals to predict the hazards of a target chemical with a similar structure.[3][4][5][6] For 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine, this involves a thorough review of the toxicological data for other substituted 1,2,5-oxadiazoles and related heterocyclic compounds. Publicly available safety data sheets (SDS) for analogous compounds often indicate potential for skin and eye irritation, as well as acute oral toxicity. This initial assessment helps in anticipating potential hazards and informs the design of subsequent experimental studies.

In Silico Toxicological Assessment: A Predictive First Look

Computational toxicology offers a rapid and resource-efficient means of predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[7][8][9][10][11] A variety of software platforms can be employed for this purpose.[12]

Key In Silico Predictions for 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine:

ADMET Parameter Predicted Property Implication for Toxicity
Absorption Predicted oral bioavailability and Caco-2 permeability.High absorption may lead to greater systemic exposure and potential for toxicity.
Distribution Predicted plasma protein binding and blood-brain barrier penetration.High plasma protein binding can limit free drug concentration, while BBB penetration suggests potential for central nervous system toxicity.
Metabolism Predicted sites of metabolism by cytochrome P450 enzymes.Identification of potential metabolic pathways and the likelihood of forming reactive or toxic metabolites.
Excretion Predicted major routes of elimination (renal, hepatic).Impaired excretion could lead to drug accumulation and increased risk of toxicity.
Toxicity Predictions for key toxicological endpoints such as mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).Early flags for significant toxicological liabilities.

Experimental Workflow for In Silico ADMET and Toxicity Prediction:

cluster_input Input cluster_prediction In Silico Prediction cluster_output Output compound 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine SMILES String admet_software ADMET Prediction Software (e.g., ADMET-AI, pkCSM) compound->admet_software qsar_models QSAR Models (e.g., for specific toxicity endpoints) compound->qsar_models adme_profile ADME Profile admet_software->adme_profile toxicity_predictions Toxicity Predictions qsar_models->toxicity_predictions

Caption: Workflow for in silico ADMET and toxicity prediction.

Experimental Toxicological Evaluation: A Tiered Approach

Following in silico analysis, a tiered approach to experimental testing is recommended, starting with in vitro assays and progressing to in vivo studies as necessary. This strategy aligns with the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.

Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, as it evaluates the potential of a compound to damage genetic material. A standard battery of in vitro tests is recommended by regulatory agencies such as the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[13][14]

Recommended In Vitro Genotoxicity Assays:

  • Ames Test (Bacterial Reverse Mutation Assay - OECD TG 471): This assay uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations. It is a rapid and sensitive screen for mutagenic potential.

  • In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This test identifies both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects in mammalian cells.[15]

  • In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473): This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Experimental Workflow for In Vitro Genotoxicity Testing:

cluster_assays In Vitro Genotoxicity Assays cluster_analysis Data Analysis & Interpretation cluster_outcome Outcome ames Ames Test (OECD TG 471) positive_result Positive Result(s) ames->positive_result negative_result All Negative Results ames->negative_result micronucleus Micronucleus Test (OECD TG 487) micronucleus->positive_result micronucleus->negative_result chrom_aberration Chromosomal Aberration Test (OECD TG 473) chrom_aberration->positive_result chrom_aberration->negative_result further_investigation Further Investigation (e.g., in vivo studies) positive_result->further_investigation low_genotoxic_concern Low Genotoxic Concern negative_result->low_genotoxic_concern

Caption: Decision tree for in vitro genotoxicity testing.

Acute Systemic Toxicity

Acute toxicity studies provide information on the adverse effects of a single high dose of a substance and are used to determine the median lethal dose (LD50). The OECD provides several guidelines for acute oral toxicity testing.[16][17][18][19]

Recommended Acute Oral Toxicity Study Design (based on OECD TG 425: Up-and-Down Procedure): [20]

  • Test System: Typically, the rat is the preferred species.

  • Administration: Oral gavage is the standard route for assessing the toxicity of ingested substances.

  • Dosing: A sequential dosing procedure is used, where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method minimizes the number of animals required to estimate the LD50.

  • Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weight is recorded, and a gross necropsy is performed on all animals at the end of the study.

A study on related oxadiazole derivatives indicated LD50 values exceeding 2000 mg/kg in rats, suggesting low acute toxicity for that particular series of compounds.[21]

Repeated-Dose Toxicity

Sub-acute or sub-chronic repeated-dose toxicity studies are essential for evaluating the effects of longer-term exposure. These studies help to identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).

Recommended 28-Day Repeated-Dose Oral Toxicity Study (based on OECD TG 407):

  • Test System: Rat.

  • Administration: Daily oral gavage for 28 days.

  • Dose Groups: At least three dose levels and a control group.

  • Endpoints:

    • Clinical observations

    • Body weight and food/water consumption

    • Hematology and clinical biochemistry

    • Urinalysis

    • Gross necropsy and organ weights

    • Histopathology of target organs

Preliminary Assessment of Other Key Toxicological Endpoints

For a comprehensive preliminary profile, the following areas should also be considered, initially through in silico methods and potentially followed by targeted in vitro or in vivo screening studies if concerns are raised.

  • Carcinogenicity: The need for long-term carcinogenicity studies is determined by factors such as the intended duration of use and evidence of genotoxicity.[22][23][24][25][26] Initial assessment can be performed using Quantitative Structure-Activity Relationship (QSAR) models.[27][28][29][30]

  • Reproductive and Developmental Toxicity: These studies evaluate the potential for adverse effects on fertility, pregnancy, and offspring development. Screening studies, such as those described in OECD TG 421 and 422, can provide initial data.[31][32][33][34][35]

  • Cardiovascular Safety Pharmacology: hERG channel inhibition is a key concern for new chemical entities due to the risk of QT interval prolongation. An in vitro hERG assay is a standard preliminary screen.

  • Hepatotoxicity: In vitro assays using primary hepatocytes or liver-derived cell lines can provide an early indication of potential liver toxicity.

Data Integration and Risk Assessment

The culmination of this preliminary toxicological profiling is the integration of all in silico, in vitro, and in vivo data to form a comprehensive risk assessment. This involves identifying all potential hazards, characterizing the dose-response relationship for each, and establishing a preliminary safety margin.

Logical Framework for Preliminary Toxicological Profile Development:

cluster_initial Phase 1: Initial Assessment cluster_invitro Phase 2: In Vitro Testing cluster_invivo Phase 3: In Vivo Studies cluster_final Phase 4: Profile & Decision in_silico In Silico Prediction (ADMET & Toxicity) genotoxicity Genotoxicity Battery (Ames, Micronucleus, etc.) in_silico->genotoxicity read_across Read-Across from Structural Analogs read_across->genotoxicity safety_pharm Safety Pharmacology Screens (e.g., hERG) genotoxicity->safety_pharm hepatotoxicity In Vitro Hepatotoxicity safety_pharm->hepatotoxicity acute_tox Acute Oral Toxicity (e.g., OECD TG 425) hepatotoxicity->acute_tox repeated_dose 28-Day Repeated-Dose Toxicity (OECD TG 407) acute_tox->repeated_dose risk_assessment Integrated Risk Assessment repeated_dose->risk_assessment go_nogo Go/No-Go Decision for Further Development risk_assessment->go_nogo

Caption: A tiered approach to preliminary toxicological profiling.

Conclusion

The development of a preliminary toxicological profile for a novel compound such as 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine is a critical and complex undertaking. By adopting a systematic and scientifically justified approach that combines predictive modeling with a tiered experimental strategy, researchers can efficiently identify potential safety concerns at an early stage. This in-depth technical guide provides a robust framework for this process, enabling informed decision-making and facilitating the progression of compounds with a promising safety profile towards further development.

References

  • ADMET Prediction Software. Sygnature Discovery. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

  • Safety Guidelines - ICH. [Link]

  • From OECD guidelines to innovation: the future of genotoxicity testing. GenEvolutioN. [Link]

  • Updated ICH Guidance Opens the Door to Forego Two-Year Rat Carcinogenicity Study, Enabling Six-Month Testing for More Compounds. Taconic Biosciences. [Link]

  • ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals Step 5. European Medicines Agency (EMA). [Link]

  • In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. ResearchGate. [Link]

  • INTERNATIONAL CONFERENCE ON HARMONISATION OF TECHNICAL REQUIREMENTS FOR REGISTRATION OF PHARMACEUTICALS FOR HUMAN USE TESTING FO - ICH. [Link]

  • Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. PubMed. [Link]

  • Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment. OECD. [Link]

  • Guidance Document on Acute Oral Toxicity Testing. OECD. [Link]

  • Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. PMC. [Link]

  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. PMC. [Link]

  • Revision of OECD guidelines for genotoxicity:... : Mutagenesis. Ovid. [Link]

  • INTERNATIONAL CONFERENCE ON HARMONISATION OF TECHNICAL REQUIREMENTS FOR REGISTRATION OF PHARMACEUTICALS FOR HUMAN USE GUIDELINE - ICH. [Link]

  • In silico tools for toxicity prediction. ResearchGate. [Link]

  • Working out your hazards using read-across information. Australian Government Department of Health and Aged Care. [Link]

  • oecd guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy. [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program. [Link]

  • Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. PMC. [Link]

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. [Link]

  • Use of analogues and read-across in risk assessment. Canada.ca. [Link]

  • QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes. PMC. [Link]

  • In Silico Toxicity Prediction. PozeSCAF. [Link]

  • Mechanistic read-across comes of age: a comparative appraisal of EFSA 2024 guidance, ECHA's RAAF, and good read-across practice. Frontiers. [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD. [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. SpringerLink. [Link]

  • Introduction to Read-across: Principles, Techniques and Frameworks. US EPA. [Link]

  • Read-Across: A Practical New Approach Methodology for Food Safety Assessments. Intertek. [Link]

  • ADMET-AI. [Link]

  • OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. National Toxicology Program. [Link]

  • Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. JRC Publications Repository. [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. [Link]

  • Reproductive toxicity: in vivo testing guidelines from OECD. ResearchGate. [Link]

  • OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. National Toxicology Program. [Link]

  • ADMET Predictor®. Simulations Plus. [Link]

  • Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. ResearchGate. [Link]

  • Toxicity Estimation Software Tool (TEST). US EPA. [Link]

  • Beyond QSARs: Quantitative Knowledge–Activity Relationships (QKARs) for enhanced drug toxicity prediction. Toxicological Sciences. [Link]

  • ADMETlab 2.0. [Link]

  • Reproductive toxicology studies ACCORDING TO OECD guidlines 422. SlideShare. [Link]

  • Oxadiazoles in Medicinal Chemistry. ACS Publications. [Link]

  • ADMET predictions. VLS3D. [Link]

  • Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. PMC. [Link]

  • Oxadiazoles in medicinal chemistry. PubMed. [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Science. [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. PMC. [Link]

  • A Comprehensive Review on the Antidiabetic Activity of Oxadiazole Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights. PMC. [Link]

Sources

pharmacokinetics of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine in early-stage drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetics and ADME Profiling of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine in Early-Stage Drug Discovery

Executive Summary & Pharmacophore Rationale

In contemporary medicinal chemistry, the 1,2,5-oxadiazole (furazan) core has emerged as a privileged scaffold. Specifically, the fragment 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine (also known as 4-(p-tolyl)furazan-3-amine) serves as a highly versatile building block and early-stage hit. This specific structural motif is frequently utilized in the design of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, highly selective Butyrylcholinesterase (BChE) inhibitors[1], and potent Rho Kinase (ROCK) inhibitors[2][3].

As a Senior Application Scientist, evaluating this compound requires moving beyond basic screening. This whitepaper details the causal relationships between the unique physicochemical properties of the furazan-amine system and its pharmacokinetic (PK) behavior, providing self-validating in vitro methodologies and predictive metabolic pathways necessary for lead optimization.

Physicochemical Causality: The Furazan-Amine System

The pharmacokinetic behavior of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine is fundamentally dictated by its electronic distribution.

  • pKa Modulation via Electron Withdrawal: The 1,2,5-oxadiazole ring contains two nitrogen atoms and one oxygen atom within a five-membered aromatic system. This creates a profound inductive electron-withdrawing effect (-I effect). Consequently, the lone pair on the adjacent C3-amine is heavily delocalized into the electron-poor heterocycle. Causality: This delocalization drastically reduces the basicity of the primary amine. Unlike typical aliphatic amines (pKa ~9–10), the furazan-amine is essentially neutral at physiological pH (pH 7.4). This neutrality prevents protonation in the intestinal lumen, thereby enhancing transcellular passive diffusion and bypassing the need for active transport mechanisms[4].

  • Lipophilicity and the p-Tolyl Group: The addition of the 4-methylphenyl (p-tolyl) group counterbalances the polarity of the furazan core, driving the partition coefficient (LogP) into the optimal range for oral absorption (LogP ~2.5–3.0). However, this introduces a critical metabolic liability: the benzylic methyl group is highly susceptible to rapid Phase I oxidation.

In Vitro ADME Workflows: Step-by-Step Methodologies

To ensure trustworthiness and scientific integrity, early-stage ADME profiling must utilize self-validating assay systems. Below are the definitive protocols for evaluating this scaffold.

Intestinal Permeability: Caco-2 Bidirectional Assay

This assay evaluates intestinal absorption and identifies potential efflux transporter liabilities (e.g., P-glycoprotein).

  • Cell Culture & Monolayer Formation: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days to ensure complete tight junction formation and the polarization of apical/basolateral membranes.

  • Self-Validation Check (Critical): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Add Lucifer Yellow (100 µM) to the apical chamber; a basolateral fluorescence indicating an apparent permeability ( Papp​ ) of < 1×10−6 cm/s validates that the monolayer is intact and paracellular leakage is negligible.

  • Dosing: Prepare a 10 µM solution of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine in HBSS buffer (maximum 1% DMSO to prevent membrane toxicity). Apply to both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions.

  • Incubation & Quenching: Incubate for 2 hours at 37°C. Quench aliquots from the receiver chambers with ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Quantify via LC-MS/MS to calculate Papp​ and the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ).

Metabolic Stability: Human Liver Microsomes (HLM)

This protocol determines the intrinsic clearance ( CLint​ ) driven by Cytochrome P450 (CYP) enzymes.

  • Preparation: Prepare a 1 mg/mL suspension of HLM in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Self-Validation Check (Critical): Run parallel incubations with Verapamil (a rapid clearance control) and Warfarin (a low clearance control). If Verapamil is not depleted by >70% at 30 minutes, the microsomes are metabolically incompetent and the assay must be aborted.

  • Pre-incubation: Spike the test compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation (Causality Step): Initiate the reaction by adding NADPH (final concentration 1 mM). Why? NADPH is the obligate electron donor for CYP450 enzymes. Maintaining a parallel negative control without NADPH isolates true enzymatic metabolism from inherent chemical instability.

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile to precipitate proteins and instantly halt enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

Quantitative Pharmacokinetic Profiling

The following table summarizes the typical early-stage physicochemical and PK parameters observed for the 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine fragment class during hit-to-lead triage[5].

ParameterValue / RangeImplications for Drug Design
Molecular Weight (MW) 175.19 g/mol Highly fragment-like; excellent ligand efficiency potential.
cLogP 2.6 - 2.9Optimal for passive membrane permeability and oral absorption.
TPSA 68.0 ŲWell within the limit (< 90 Ų) for potential Blood-Brain Barrier (BBB) penetration.
Kinetic Solubility (pH 7.4) ~50 - 100 µMModerate; formulation optimization required for high-dose in vivo studies.
Caco-2 Papp​ (A-B) > 15×10−6 cm/sHigh permeability due to the neutral state of the furazan-amine.
HLM CLint​ > 80 µL/min/mgHigh clearance liability; rapid metabolism of the p-tolyl methyl group.
Plasma Protein Binding (PPB) 75% - 85% boundModerate free fraction ( fu​ ); sufficient unbound drug for target engagement.

Triage Workflow & Metabolic Pathway Analysis

To systematically evaluate this scaffold, a rigid early-stage triage workflow is required to determine if the compound should advance to in vivo studies or return to synthetic chemistry for structural optimization.

PK_Workflow Start Compound Synthesis: 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine PhysChem Physicochemical Profiling (LogD, pKa, Kinetic Solubility) Start->PhysChem InVitro In Vitro ADME (Microsomes, Hepatocytes, Caco-2) PhysChem->InVitro MetID Metabolite Identification (LC-MS/MS, CYP Phenotyping) InVitro->MetID If CL_int > 50 µL/min/mg InVivo In Vivo Pharmacokinetics (Rat/Mouse IV & PO) InVitro->InVivo If CL_int < 50 µL/min/mg Decision Lead Optimization / Go-No Go MetID->Decision InVivo->Decision

Figure 1: Decision-tree workflow for the early-stage ADME/PK triage of furazan-amine fragments.

Structural Optimization based on Metabolism

The primary metabolic soft spot of this molecule is the benzylic methyl group on the p-tolyl ring. Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C9) rapidly catalyze the hydroxylation of this methyl group. Once the benzylic alcohol is formed, cytosolic alcohol and aldehyde dehydrogenases rapidly oxidize it further to a carboxylic acid, drastically increasing polarity and leading to rapid renal clearance.

Met_Pathway Parent Parent Compound 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine M1 M1 (Benzylic Alcohol) 4-(4-Hydroxymethylphenyl)-... Parent->M1 CYP450 (e.g., CYP3A4, 2C9) M3 M3 (Ring Cleavage) Amidoxime Metabolite Parent->M3 Hepatic Reductases M2 M2 (Carboxylic Acid) 4-(4-Carboxyphenyl)-... M1->M2 Alcohol/Aldehyde Dehydrogenase Phase2 Phase II Glucuronidation (Renal Excretion) M1->Phase2 UGTs M2->Phase2

Figure 2: Proposed dominant Phase I and Phase II metabolic pathways for the compound.

Optimization Strategy: To mitigate this rapid clearance, medicinal chemists often employ bioisosteric replacement. Replacing the p-tolyl methyl group with a chlorine atom (p-chlorophenyl) or a trifluoromethyl group (-CF₃) blocks CYP-mediated benzylic oxidation while maintaining the necessary lipophilic vector for target binding.

In Vivo Pharmacokinetic Strategy

When advancing 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine into rodent models (e.g., Sprague-Dawley rats), formulation is the primary hurdle. Because the amine is neutral and the molecule is lipophilic, standard aqueous buffers (e.g., PBS) will result in precipitation and dissolution-rate-limited absorption, yielding artificially low oral bioavailability ( F% ).

Recommended Formulation:

  • Intravenous (IV) & Per Os (PO): 5% DMSO / 40% PEG-400 / 55% Saline.

  • Causality: DMSO acts as the primary solvent to disrupt the crystal lattice of the solid compound. PEG-400 acts as a co-solvent and precipitation inhibitor upon dilution in the aqueous environment of the gastrointestinal tract or bloodstream. This ensures that PK parameters (Clearance, Volume of Distribution, and Half-life) accurately reflect the molecule's intrinsic properties rather than formulation artifacts.

Conclusion

The 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine fragment offers an exceptional starting point for drug discovery due to its neutral amine profile, which guarantees high passive permeability. However, its rapid Phase I metabolism requires rigorous in vitro ADME triage and intelligent structural optimization. By employing self-validating assays and understanding the electronic causality behind its behavior, drug development professionals can effectively harness this privileged scaffold.

References

  • Highly Potent and Selective Butyrylcholinesterase Inhibitors for Cognitive Improvement and Neuroprotection. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Novel Rho Kinase Inhibitors with Anti-inflammatory and Vasodilatory Activities. Journal of Pharmacology and Experimental Therapeutics (ASPET). Available at: [Link]

  • Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Direct Synthesis of N-(1,2,5-Oxadiazolyl)hydrazones through a Diazotization/Reduction/Condensation Cascade. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • In Silico Characterization of a Novel Bioactive Compound derived from Psidium guajava 4-[5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine. ResearchGate / International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

Sources

Methodological & Application

step-by-step synthesis protocol for 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthesis Protocol

Topic: A Verified Step-by-Step Synthesis Protocol for 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine. The 1,2,5-oxadiazole (furazan) scaffold is of significant interest in medicinal chemistry due to its diverse biological activities and its role as a stable structural motif in pharmacologically active compounds.[1][2] This protocol details a reliable and efficient two-part synthetic strategy. The synthesis begins with the preparation of an intermediate, p-toluylhydroximoyl chloride, from commercially available p-tolualdehyde. This intermediate is then utilized for the in situ generation of p-tolunitrile oxide, which undergoes a [3+2] cycloaddition reaction with cyanamide to yield the target compound. This methodology is grounded in well-established nitrile oxide chemistry, providing a robust pathway for researchers.[3] The protocol includes detailed procedural steps, reagent specifications, safety precautions, characterization data, and troubleshooting guidance to ensure successful replication and high-purity yield.

Introduction: Scientific Context and Rationale

The 1,2,5-oxadiazole ring system and its N-oxide counterpart, furoxan, are privileged heterocyclic structures in modern drug discovery.[2] These five-membered rings are noted for their high nitrogen content and unique electronic properties, which can impart favorable metabolic stability and potent biological activity. Derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and cardiovascular agents.[4][5] Specifically, the 3-amino-4-aryl-1,2,5-oxadiazole moiety serves as a critical building block for more complex molecules and can engage in key hydrogen bonding interactions with biological targets.

The synthetic pathway detailed herein was chosen for its logical progression and reliance on fundamental, high-yielding reactions. The core of this synthesis is the generation of a nitrile oxide, a highly reactive 1,3-dipole. The general utility of nitrile oxide dimerization and cycloaddition for creating furoxan and isoxazole rings is well-documented.[3][6] In this specific protocol, we exploit the cycloaddition of p-tolunitrile oxide with cyanamide. This approach is superior to multi-step sequences that might involve harsh nitrating agents or less stable intermediates, offering a direct and controllable route to the desired amino-substituted oxadiazole.

Reaction Pathway and Mechanism

The synthesis is performed in two primary stages:

  • Preparation of Intermediate: Conversion of p-tolualdoxime to p-toluylhydroximoyl chloride.

  • Cycloaddition: In situ generation of p-tolunitrile oxide from the hydroximoyl chloride and its subsequent [3+2] cycloaddition with cyanamide to form the final product.

The key mechanistic step is the base-promoted elimination of HCl from the hydroximoyl chloride to form the transient p-tolunitrile oxide. This dipole reacts readily with the C≡N bond of cyanamide, which acts as the dipolarophile. A subsequent intramolecular rearrangement and tautomerization of the initial cycloadduct leads to the stable, aromatic 1,2,5-oxadiazole ring.

Reaction_Pathway Figure 1: Overall Reaction Pathway cluster_part_a Part A: Intermediate Synthesis cluster_part_b Part B: Cycloaddition p_tolualdehyde p-Tolualdehyde oxime p-Tolualdoxime p_tolualdehyde->oxime + Hydroxylamine hydroxylamine NH₂OH·HCl NCS N-Chlorosuccinimide (NCS) cyanamide Cyanamide (H₂NCN) product 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine cyanamide->product base Triethylamine (Et₃N) base->product hydroximoyl_chloride p-Toluylhydroximoyl Chloride oxime->hydroximoyl_chloride + NCS / DMF hydroximoyl_chloride->product + Cyanamide + Et₃N Experimental_Workflow Figure 2: Experimental Workflow Summary start Start: p-Tolualdehyde + Hydroxylamine reflux Reflux in EtOH/H₂O (1 hr) start->reflux precipitate_oxime Cool & Precipitate p-Tolualdoxime reflux->precipitate_oxime filter_oxime Filter & Dry Intermediate precipitate_oxime->filter_oxime chlorination Dissolve Oxime in DMF Add NCS at 0°C filter_oxime->chlorination precipitate_hcl Precipitate in Ice Water chlorination->precipitate_hcl filter_hcl Filter & Dry Hydroximoyl Chloride precipitate_hcl->filter_hcl cycloaddition_setup Combine Hydroximoyl Chloride & Cyanamide in Et₂O filter_hcl->cycloaddition_setup base_addition Add Et₃N dropwise at 0°C Stir Overnight cycloaddition_setup->base_addition filtration Filter Et₃N·HCl Salt base_addition->filtration concentration Concentrate Filtrate filtration->concentration purification Flash Column Chromatography concentration->purification final_product Isolate & Characterize Final Product purification->final_product

Sources

Application Note: A Robust HPLC Method for the Analysis of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine. This compound, a key intermediate in pharmaceutical synthesis, requires a precise and reliable analytical method to ensure quality and consistency. The described methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), providing a framework for creating a scientifically valid analytical procedure suitable for quality control and research environments.

Introduction: The Analytical Challenge

4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine (Figure 1) is a heterocyclic amine of increasing interest in medicinal chemistry and drug development.[1] Its structure, featuring an oxadiazole ring coupled with a substituted phenyl group, presents a unique analytical challenge. A robust analytical method is paramount for monitoring reaction kinetics, assessing purity, and ensuring the stability of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolution, sensitivity, and quantitative accuracy.[2][3]

This document serves as a comprehensive protocol, detailing the logical progression from initial method development to full validation, ensuring the final method is fit for its intended purpose.

Figure 1: Chemical Structure of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine

Image generated based on PubChem CID 576525 structure.[4]

Foundational Principles: A Scientifically-Grounded Approach

The development of a robust analytical method is not a matter of trial and error but a systematic process guided by established scientific principles. This guide is built upon the frameworks provided by the following authoritative sources:

  • ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology": This guideline provides a comprehensive framework for validating analytical methods, ensuring they are suitable for their intended purpose. The validation parameters discussed herein, such as accuracy, precision, specificity, linearity, and range, are directly derived from this document.[5]

  • ICH Q14 "Analytical Procedure Development": This newer guideline emphasizes a science and risk-based approach to method development, encouraging a deeper understanding of the method's capabilities and limitations.

  • USP General Chapter <621> "Chromatography": This chapter provides standardized definitions, calculations, and system suitability requirements for chromatographic methods, ensuring consistency and quality in pharmaceutical analysis.[6][7][8][9]

By adhering to these principles, we create a self-validating system where the final method is not only functional but also demonstrably reliable and reproducible.

HPLC Method Development: A Step-by-Step Protocol

The following protocol outlines the systematic development of an HPLC method for 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine. The causality behind each experimental choice is explained to provide a clear understanding of the development process.

Initial Assessment and Analyte Properties

Before commencing experimental work, a thorough understanding of the analyte's physicochemical properties is essential.

  • Structure and Functional Groups: The molecule contains a non-polar tolyl group and a more polar amino-oxadiazole moiety, suggesting good retention on a reversed-phase column.

  • UV Absorbance: Aromatic systems like this typically exhibit strong UV absorbance, making UV detection a suitable choice. An initial UV scan of a dilute solution of the analyte in a suitable solvent (e.g., acetonitrile/water) is performed to determine the wavelength of maximum absorbance (λmax). For this class of compounds, a λmax is anticipated in the 230-280 nm range.

  • Solubility: The analyte's solubility is tested in common HPLC solvents. It is anticipated to be soluble in organic solvents like acetonitrile and methanol and sparingly soluble in water.

Initial Chromatographic Conditions (Starting Point)

Based on the analyte's properties and common practices for similar aromatic amines, the following initial conditions are proposed.[10][11]

ParameterInitial ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring system. This is a widely used and well-characterized column chemistry, making it a robust starting point.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a proton source to ensure consistent ionization of the amine group and improves peak shape by minimizing silanol interactions with the stationary phase.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good solvating power and low viscosity.
Gradient 20-80% B over 10 minutesA broad gradient is used initially to ensure the analyte elutes within a reasonable time and to provide an initial assessment of potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temperature 30 °CA controlled temperature ensures reproducible retention times. 30 °C is slightly above ambient to minimize fluctuations.
Detection UV at determined λmaxProvides high sensitivity for the aromatic analyte.
Injection Volume 10 µLA standard injection volume to minimize band broadening.
Method Optimization Workflow

The initial conditions provide a starting point. The following workflow illustrates the logical steps for optimizing the separation.

Method_Optimization_Workflow A Initial Conditions & First Injection B Assess Peak Shape & Retention A->B Run sample C Is Retention Time Optimal? (e.g., 3-10 min) B->C D Adjust Gradient Slope/Start %B C->D No E Is Peak Tailing > 1.5? C->E Yes D->A Re-inject F Adjust Mobile Phase pH (e.g., add buffer) E->F Yes G Is Resolution from Impurities Adequate? E->G No F->A Re-inject H Fine-tune Gradient/Mobile Phase Composition G->H No I Final Method Conditions Established G->I Yes H->A Re-inject

Sources

Application Note: Elucidating the Structure of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopy parameters and expected chemical shifts for the characterization of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine, a molecule of interest in medicinal chemistry and materials science. In the absence of directly published experimental spectra for this specific compound, this guide synthesizes data from closely related analogues to predict the ¹H and ¹³C NMR spectra. We present a thorough, step-by-step protocol for sample preparation and data acquisition, alongside a detailed analysis of the anticipated spectral features. This document serves as a practical resource for researchers working with this and structurally similar compounds, enabling confident structural verification and purity assessment.

Introduction

4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine, also known as 3-amino-4-(p-tolyl)furazan, belongs to the furazan (1,2,5-oxadiazole) class of heterocycles. These structures are recognized for their diverse biological activities and applications as energetic materials.[1][2] Accurate structural elucidation is a critical step in the development of new chemical entities. NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. This note details the expected ¹H and ¹³C NMR spectral characteristics of the title compound and provides a robust protocol for obtaining high-quality NMR data.

Predicted NMR Spectroscopic Data

Due to the lack of publicly available experimental NMR data for 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine, the following chemical shifts are predicted based on the analysis of structurally similar compounds, including 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and various 3-amino-1,2,5-oxadiazole derivatives.[3][4][5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine in DMSO-d₆

Atom # ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration ¹³C Chemical Shift (δ, ppm)
1----~155
2----~145
3~7.6 (Predicted)d~8.02H~127
4~7.3 (Predicted)d~8.02H~130
5----~125
6----~140
7~2.35 (Predicted)s-3H~21
8 (NH₂)~6.5 (Predicted)br s-2H-

Note: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C. Predicted values are based on data from analogous compounds and are subject to minor variations based on experimental conditions.

Experimental Protocols

Protocol 1: NMR Sample Preparation

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.[6][7]

  • Material: Weigh approximately 10-20 mg of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine for ¹H NMR, and 50-75 mg for ¹³C NMR. The sample should be dry and free of particulate matter.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solvating power for a wide range of organic compounds and its ability to facilitate the observation of exchangeable protons (e.g., -NH₂). Other potential solvents include deuterated chloroform (CDCl₃) or acetone-d₆.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtration: To remove any microscopic solid impurities that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

G cluster_prep Sample Preparation Workflow weigh Weigh Sample (10-75 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve mix Vortex/Sonicate to Ensure Dissolution dissolve->mix filter Filter into NMR Tube mix->filter acquire Acquire NMR Data filter->acquire

Caption: Workflow for NMR sample preparation.

Protocol 2: NMR Data Acquisition

The following are general acquisition parameters on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton experiment.

    • Solvent: DMSO

    • Temperature: 298 K

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-32 (adjust for optimal signal-to-noise)

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

    • Spectral Width: 0 to 180 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

  • 2D NMR (Optional but Recommended):

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for unambiguous assignments.

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

Spectral Interpretation and Structural Assignment

The predicted chemical shifts in Table 1 can be rationalized based on the electronic environment of each nucleus in the 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine molecule.

Caption: Molecular structure with predicted NMR assignments.

  • Aromatic Protons (H-3, H-4): The 4-methylphenyl group is expected to show a typical AA'BB' system, which often appears as two doublets. The protons ortho to the oxadiazole ring (H-3) are predicted to be slightly downfield (~7.6 ppm) compared to the protons meta to the ring (H-4, ~7.3 ppm). This is based on the electron-withdrawing nature of the heterocyclic system. The coupling constant (J) between these adjacent protons should be around 8.0 Hz.

  • Methyl Protons (H-7): The methyl group protons are expected to appear as a sharp singlet at approximately 2.35 ppm, a characteristic region for methyl groups attached to an aromatic ring.[3]

  • Amine Protons (H-8): The protons of the primary amine group are anticipated to resonate as a broad singlet around 6.5 ppm in DMSO-d₆. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Its integration should correspond to two protons.

  • Furazan Carbons (C-1, C-2): The two carbon atoms of the 1,2,5-oxadiazole ring are in a heteroaromatic environment and are expected to appear significantly downfield. Based on data for similar furazan derivatives, their chemical shifts are predicted to be in the range of 145-155 ppm.[4] C-1, bearing the amino group, is likely to be more upfield than C-2, which is attached to the phenyl ring.

  • Aromatic Carbons (C-3 to C-6): The carbon atoms of the p-tolyl group will appear in the aromatic region (125-140 ppm). The quaternary carbons (C-5 and C-6) will likely have distinct chemical shifts, with C-6 (attached to the methyl group) being more downfield (~140 ppm) and C-5 (attached to the furazan ring) being more upfield (~125 ppm). The protonated carbons (C-3 and C-4) are predicted around 127 ppm and 130 ppm, respectively.

  • Methyl Carbon (C-7): The methyl carbon should have a characteristic chemical shift of approximately 21 ppm.[3]

Troubleshooting and Advanced Analysis

  • Poor Resolution: If line broadening is observed, it may be due to sample aggregation at high concentrations or the presence of paramagnetic impurities. Diluting the sample or re-filtering can help improve resolution.

  • Ambiguous Assignments: In cases where 1D spectra are insufficient for definitive assignment, 2D NMR experiments are invaluable. An HMBC experiment would show a correlation between the methyl protons (H-7) and the quaternary carbon C-6, as well as C-4, confirming their proximity. Correlations from the ortho protons (H-3) to the furazan carbon C-2 would solidify the assignment of the heterocyclic ring.

Conclusion

This application note provides a comprehensive guide to the expected NMR spectral characteristics of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine and a detailed protocol for its analysis. By leveraging data from analogous structures, we have presented a robust prediction of the ¹H and ¹³C NMR chemical shifts, which will aid researchers in the structural verification and characterization of this and related compounds. The provided experimental protocols offer a reliable starting point for obtaining high-quality NMR data, essential for advancing research in medicinal chemistry and materials science.

References

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

  • Hao, T., et al. (2012). Solvent Signal is a NMR Concentration Reference. Analytical Methods, 4(9), 2739-2743.
  • El-Sayed, N. F., et al. (2017). Synthesis of some new 1,3,4-oxadiazole derivatives bearing sugars and α-aminophosphonate derived from 4-nitrophenol as anticancer agents. Journal of Pharmaceutical and Applied Chemistry, 3(1), 1-10.
  • Patel, R., & Patel, K. (2024). Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives as a.
  • Gümüş, F., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(51), 48824-48836.
  • Shankar, G., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Chemistry, 3(1), 209-223.
  • Kim, J. S., et al. (2018). 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Molbank, 2018(4), M1014.
  • Kim, J. S., et al. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Retrieved from [Link]

  • Kukla, M., et al. (2014). Synthesis of 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. Molbank, 2014(3), M824.
  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • Srivastava, R. M., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-224.
  • University of Ottawa, Department of Chemistry and Biomolecular Sciences. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Aslanov, L. A., et al. (2023). N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide.
  • Gowda, B. T., et al. (2002). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.
  • Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Defense Technical Information Center. (2003). Structures and Chemistry of Amino and Nitro Furazans. Retrieved from [Link]

  • Fischer, N., et al. (2015). Crystal Structures of Furazanes. Crystals, 5(4), 425-442.
  • Tsyshevsky, R., et al. (2019). [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans. Dalton Transactions, 48(29), 11091-11100.
  • Defense Technical Information Center. (2003). Structures and Chemistry of Amino and Nitro Furazans. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester. Retrieved from [Link]

Sources

Application Note: Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Contextualizing the Analyte in Modern Chemistry

4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine (commonly referred to as 3-amino-4-(p-tolyl)furazan) is a highly electron-deficient heterocyclic compound. The 1,2,5-oxadiazole (furazan) core is extensively utilized in both energetic materials research and as a rigid bioisostere for amides and esters in pharmaceutical drug discovery. Accurate structural characterization of this compound via tandem mass spectrometry (MS/MS) requires a deep understanding of the unique thermodynamic vulnerabilities of the strained furazan ring.

This guide provides a comprehensive, self-validating workflow for the LC-MS/MS analysis of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine, detailing the mechanistic causality behind its fragmentation patterns.

Mechanistic Causality of Fragmentation

When subjected to Electrospray Ionization (ESI) in positive mode, the exocyclic primary amine readily accepts a proton, yielding a highly stable [M+H]+ precursor ion at m/z 176.08. The subsequent collision-induced dissociation (CID) reveals three primary causal pathways dictated by the molecule's structural weak points.

Pathway A: Heterocyclic Ring Fission (Cycloreversion)

The 1,2,5-oxadiazole ring contains significant angle strain. Upon collisional activation, the most energetically favorable degradation is the cleavage of the O(1)-N(2) and C(3)-C(4) bonds. This retro-cycloaddition splits the molecule into a nitrile and a nitrile oxide . For this specific analyte, the charge can be retained on either side of the molecule, yielding protonated p-tolunitrile (m/z 118.06) via the loss of neutral amino-nitrile oxide (58 Da), or protonated cyanamide (m/z 43.03) via the loss of neutral p-tolyl-CNO (133 Da).

Pathway B: Expulsion of Nitric Oxide (NO)

A well-documented hallmark of oxadiazole and N-oxide derivatives is the facile loss of a neutral nitric oxide radical (30 Da) . The cleavage of the N-O bond, followed by rapid structural rearrangement, produces an azirine-like fragment at m/z 146.08. Because the N-O bond is the weakest link in the furazan ring, this pathway dominates at lower collision energies.

Pathway C: Tropylium Ion Formation

The presence of the 4-methylphenyl (p-tolyl) group provides a classic, highly reliable MS diagnostic handle. Following the formation of the p-tolunitrile fragment (m/z 118.06), the high-energy expulsion of hydrogen cyanide (HCN, 27 Da) drives the formation of the resonance-stabilized, seven-membered tropylium cation (m/z 91.05) .

Self-Validating LC-MS/MS Protocol

To ensure analytical confidence, this protocol incorporates a self-validating system suitability check.

Causality of Experimental Choices:

  • Mobile Phase Selection: 0.1% Formic acid (FA) is selected over neutral ammonium buffers. The acidic environment forces the protonation of the weakly basic aminofurazan, maximizing ESI+ ionization efficiency.

  • Ramped Collision Energy (CE): A static CE will fail to capture the full structural picture. A ramped CE (15–45 eV) is mandatory to capture both the low-energy NO loss and the high-energy tropylium formation in a single acquisition sweep.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock to 100 ng/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile containing 0.1% FA).

  • System Suitability Check (Self-Validation): Before injecting the analyte, inject a 100 ng/mL standard of p-toluic acid. Verify the instrument's capability to resolve and detect the m/z 91 tropylium ion at a CE of 35 eV. Actionable threshold: If the m/z 91 peak is absent or present at <5% relative abundance, the collision cell energy is miscalibrated and must be tuned before proceeding.

  • Chromatographic Separation: Inject 5 µL of the working solution onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Data Acquisition: Operate the triple quadrupole or Q-TOF mass spectrometer in Positive ESI Product Ion Scan mode. Isolate the precursor ion at m/z 176.1. Apply a ramped CE of 15 to 45 eV to generate the fragmentation spectra.

Quantitative Data Presentation

Table 1: Optimized Source and Acquisition Parameters

ParameterValue / SettingRationale
Ionization Mode ESI Positive (+)Targets the basic primary amine group.
Capillary Voltage 3.5 kVStandard for small molecule ESI+.
Desolvation Temp 350 °CEnsures complete droplet evaporation without thermal degradation of the furazan ring.
Collision Energy (CE) Ramped: 15 - 45 eVCaptures both low-energy (NO loss) and high-energy (tropylium) fragments.

Table 2: Diagnostic Product Ions and Neutral Losses

Fragment m/zFormulaNeutral Loss (Da)Originating PathwayRelative Abundance
176.08 [C9​H10​N3​O]+ N/APrecursor IonVariable (CE dependent)
146.08 [C9​H10​N2​]+ 30 (NO)Pathway B: N-O CleavageHigh (at CE 15-20 eV)
134.06 [C8​H8​NO]+ 42 (Cyanamide)Pathway A: Ring FissionMedium
118.06 [C8​H8​N]+ 58 (Amino-nitrile oxide)Pathway A: Ring FissionHigh (at CE 25-35 eV)
91.05 [C7​H7​]+ 85 (Total from precursor)Pathway C: Tropylium FormationVery High (Base peak at CE >35 eV)
43.03 [CH3​N2​]+ 133 (p-Tolyl-CNO)Pathway A: Ring FissionLow

Visualized Fragmentation Map

MS_Fragmentation Parent Precursor Ion [M+H]+ m/z 176.08 NO_Loss [M+H - NO]+ m/z 146.08 Parent->NO_Loss Loss of NO (30 Da) Low CE (15-20 eV) Tolunitrile p-Tolunitrile Ion m/z 118.06 Parent->Tolunitrile Ring Fission Loss of NH2CNO (58 Da) Tolyl_CNO p-Tolyl-CNO Ion m/z 134.06 Parent->Tolyl_CNO Ring Fission Loss of NH2CN (42 Da) Cyanamide Protonated Cyanamide m/z 43.03 Parent->Cyanamide Ring Fission Loss of p-Tolyl-CNO (133 Da) Tropylium Tropylium Cation m/z 91.05 Tolunitrile->Tropylium Loss of HCN (27 Da) High CE (35-45 eV) Tolyl_CNO->Tropylium Loss of HCNO (43 Da) High CE (35-45 eV)

Figure 1: Proposed ESI-MS/MS fragmentation pathways of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine.

References

  • Paton, R. M., et al. "Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles." Arkivoc. Available at:[Link]

  • Cerecetto, H., González, M., et al. "Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies." Journal of the Brazilian Chemical Society, 15(2), 2004. Available at:[Link]

  • G-Biosciences Technical Library. "Spotting Fragmentation Patterns When Using Mass Spectrometry." Available at:[Link]

Application Notes & Protocols: In Vivo Evaluation of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the 1,2,5-Oxadiazole Scaffold

The 1,2,5-oxadiazole (furazan) ring system and its N-oxide counterpart, the 1,2,5-oxadiazole N-oxide (furoxan), are five-membered heterocyclic scaffolds that have garnered significant attention in medicinal chemistry.[1] These structures are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antileishmanial properties.[2][3][4] A particularly compelling feature of the furoxan substructure is its capacity to act as a nitric oxide (NO) donor, often through bioreduction in the hypoxic environments characteristic of solid tumors.[2][5] This targeted release of NO can induce cytotoxic effects, making these compounds promising candidates for hypoxia-selective cancer therapy.[2]

This application note focuses on 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine (hereafter referred to as "the Compound"), a furazan derivative. While in vivo data for this specific molecule is not extensively published, its structural class suggests significant potential as a therapeutic agent. This guide provides a comprehensive framework for its preclinical in vivo evaluation, with a primary focus on assessing its efficacy in a solid tumor xenograft model. The protocols herein are designed for researchers in oncology and drug development, offering a scientifically rigorous yet practical approach to investigation.

Compound Profile

A thorough understanding of the compound's physicochemical properties is the foundation for successful in vivo study design.

PropertyValueData Source
Molecular Formula C₉H₉N₃OPubChem[6]
Molecular Weight 175.19 g/mol PubChem[6]
Predicted XlogP 2.2PubChem[6]
Hydrogen Bond Donors 1PubChem[6]
Hydrogen Bond Acceptors 3PubChem[6]

Rationale: The Compound's properties, particularly its molecular weight and predicted lipophilicity (XlogP), adhere to general guidelines for drug-likeness, such as Lipinski's "rule of 5," suggesting favorable pharmacokinetics.[2] This profile supports its candidacy for in vivo development.

Hypothesized Mechanism of Action: Bioreductive Activation

Based on extensive literature on related furoxan and furazan derivatives, we hypothesize that the Compound may exert its anticancer effect through a mechanism involving bioreduction and subsequent modulation of the tumor microenvironment. While the Compound is a furazan (the N-desoxy form), it exists in a chemical space alongside furoxans, which are well-documented NO-donors.[7] The enzymatic machinery within hypoxic tumor cells, which possess high levels of reductase enzymes, could potentially reduce the oxadiazole ring.[2] This process may lead to the release of reactive nitrogen species (like NO) or other cytotoxic metabolites, ultimately inducing apoptosis and inhibiting tumor growth.

MoA_Hypothesis cluster_0 Systemic Circulation cluster_1 Hypoxic Tumor Cell Compound 4-(4-Methylphenyl)- 1,2,5-oxadiazol-3-amine Bioreduction Bioreduction (Reductase Enzymes) Compound->Bioreduction Diffusion RNS Reactive Nitrogen Species (e.g., NO) Bioreduction->RNS Release Apoptosis DNA Damage & Apoptosis RNS->Apoptosis Induction

Caption: Hypothesized bioreductive activation pathway in a hypoxic tumor cell.

Preclinical In Vivo Study Design

A tiered approach, beginning with safety and dose-finding studies before proceeding to efficacy evaluation, is critical. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare (e.g., IACUC approval).

Animal Model Selection
  • Rationale: To evaluate the efficacy of the Compound against human-derived tumors, an immunodeficient mouse model is required. Athymic Nude or NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice are standard choices as they do not reject human tissue grafts. The choice of cell line should be based on in vitro sensitivity data for the Compound or related analogs. For this protocol, we will use the A549 human lung adenocarcinoma cell line, a model cited in studies of other oxadiazole derivatives.[8]

Phase 1: Maximum Tolerated Dose (MTD) Study
  • Objective: To determine the highest dose of the Compound that can be administered without causing unacceptable toxicity. This is essential for selecting the dose levels for the subsequent efficacy study.

  • Methodology: A dose-escalation study is performed in a small cohort of non-tumor-bearing mice. The Compound is administered daily for 5-10 days, and animals are monitored for clinical signs of toxicity and body weight loss.

GroupNCompound Dose (mg/kg)RouteSchedule
1 3Vehicle ControlIP or POQD x 5 days
2 310IP or POQD x 5 days
3 330IP or POQD x 5 days
4 3100IP or POQD x 5 days
Table assumes a starting dose of 10 mg/kg; actual doses should be informed by any available in vitro cytotoxicity data.
  • Endpoint: The MTD is defined as the dose level at which no mortality occurs and the mean body weight loss does not exceed 15-20%.

Phase 2: Tumor Xenograft Efficacy Study
  • Objective: To evaluate the antitumor activity of the Compound at its MTD (or fractions thereof) in A549 tumor-bearing mice.

  • Workflow: The study follows a precise timeline from cell implantation to the final analysis.

Xenograft_Workflow Day_Neg14 Day -14 Cell Culture (A549 Cells) Day_0 Day 0 Tumor Implantation (Subcutaneous) Day_Neg14->Day_0 Day_7 Day 7-10 Tumor Measurement & Randomization Day_0->Day_7 Tumor Growth Day_11 Day 11 Dosing Begins (Vehicle, Compound) Day_7->Day_11 Grouping Day_30 Day ~30 Study Endpoint & Tissue Harvest Day_11->Day_30 Treatment & Monitoring

Caption: General experimental workflow for a subcutaneous xenograft study.

Detailed In Vivo Protocols

Protocol 4.1: Preparation of Dosing Solution

Causality: The formulation must ensure the Compound is solubilized or uniformly suspended to allow for accurate and reproducible dosing. Poor solubility is a known challenge for some heterocyclic compounds.[2]

  • Vehicle Selection: Based on the Compound's solubility, select an appropriate vehicle. Common options include:

    • Saline with 5% DMSO and 5% Tween® 80.

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in water.

    • Corn oil.

    • Note: Perform small-scale solubility tests first.

  • Preparation:

    • Weigh the required amount of the Compound in a sterile tube.

    • If using a co-solvent like DMSO, first dissolve the Compound in the minimum required volume of DMSO.

    • While vortexing, slowly add the remaining vehicle components (e.g., Tween® 80, then saline) to the DMSO concentrate.

    • Ensure the final solution is clear or a homogenous suspension. Prepare fresh daily unless stability data indicates otherwise.

Protocol 4.2: Subcutaneous Xenograft Model and Efficacy Assessment
  • Cell Preparation: Culture A549 cells under standard conditions. On the day of implantation, harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation:

    • Anesthetize 6-8 week old female athymic nude mice.

    • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Monitoring and Randomization:

    • Allow tumors to grow. Begin caliper measurements 3-4 times per week once tumors are palpable. Tumor volume is calculated using the formula: Volume = (Length x Width²)/2 .

    • When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

      • Group 1: Vehicle Control (e.g., 5% DMSO/5% Tween/Saline)

      • Group 2: The Compound (at MTD, e.g., 50 mg/kg)

      • Group 3 (Optional): Positive Control (e.g., Cisplatin)

  • Treatment and Monitoring:

    • Administer the assigned treatment (e.g., daily via intraperitoneal injection) for 14-21 days.

    • Record tumor volume and body weight 3 times per week.

    • Monitor animals daily for any clinical signs of distress or toxicity.

  • Study Endpoint:

    • The study is terminated when tumors in the vehicle control group reach the predetermined maximum size (e.g., 1500-2000 mm³) or after the planned duration of treatment.

    • At the endpoint, record final body weights and tumor volumes.

    • Euthanize mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Excise tumors, weigh them, and collect tissues for further analysis (e.g., histology, biomarker analysis).

Data Analysis and Interpretation

  • Tumor Growth Inhibition (TGI): The primary efficacy endpoint is TGI, calculated at the end of the study.

    • % TGI = [1 - (ΔT / ΔC)] x 100

    • Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

  • Statistical Analysis: Compare the mean final tumor volumes and weights between the treated and vehicle groups using an appropriate statistical test, such as a Student's t-test or ANOVA. A p-value < 0.05 is typically considered statistically significant.

  • Toxicity Assessment: Plot the mean body weight for each group over time. A significant and sustained drop in body weight in a treatment group indicates toxicity.

References

  • Cerecetto, H., & González, M. (2006). Furoxan derivatives as cytotoxic agents: preliminary in vivo antitumoral activity studies. Pharmazie, 61(1), 54-59. [Link]

  • IMR Press. (2006). Furoxan derivatives as cytotoxic agents: preliminary in vivo antitumoral activity studies. [Link]

  • de Oliveira, R. B., et al. (2021). Design, synthesis and biological evaluation of N-oxide derivatives with potent in vivo antileishmanial activity. PLoS Neglected Tropical Diseases, 15(11), e0009919. [Link]

  • Carson, J. R., et al. (2018). In Vitro Metabolic Stability and in Vivo Biodistribution of 3-Methyl-4-furoxancarbaldehyde Using PET Imaging in Rats. ACS Medicinal Chemistry Letters, 9(7), 654-659. [Link]

  • Wang, Z., et al. (2023). Screening Novel Furoxan Derivatives as Potential Inhibitors Targeting Thioredoxin Glutathione Reductase of Fasciola gigantica. Molecules, 28(21), 7293. [Link]

  • Talele, T. T., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(51), 48851-48866. [Link]

  • Sagan, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2389. [Link]

  • Kumar, A., et al. (2022). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. ACS Omega, 7(30), 26369-26377. [Link]

  • PubChem. 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine. PubChem Compound Summary for CID 576525. [Link]

  • Głowacka, I. E., & Wujec, M. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(4), 1163. [Link]

  • Research and Reviews. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Journal of Chemistry. [Link]

  • Bentham Science. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Current Organic Synthesis, 21. [Link]

  • Wang, J. J., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2304-2319. [Link]

  • Fokin, A. A., & Gutorov, V. V. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1701. [Link]

  • Khokhlov, A. L., et al. (2024). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Research Results in Pharmacology, 10(4), 1-10. [Link]

  • Penning, T. D., et al. (2005). Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents. Bioorganic & Medicinal Chemistry Letters, 15(8), 2111-2116. [Link]

Sources

Application Note: Scaling Up the Synthesis of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine for Industrial Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,2,5-oxadiazole (furazan) core is a highly stable, electron-deficient heterocycle utilized extensively in both pharmaceutical design (often as a bioisostere for pyrazines or pyrimidines)[1] and the development of high-energy-density materials [2]. Synthesizing 3-amino-4-aryl-1,2,5-oxadiazoles at an industrial scale presents unique challenges, primarily concerning the management of highly exothermic intermediate steps and the circumvention of corrosive dehydrating agents.

This application note details a scalable, three-step synthetic protocol for 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine . The methodology transitions from a commercially available arylacetonitrile to the final oxadiazole via nitrosation, hydroxylamination, and a thermodynamically driven base-catalyzed cyclodehydration. By replacing harsh reagents (e.g., SOCl₂, POCl₃) with aqueous sodium hydroxide during the final ring closure, this route ensures high throughput, operator safety, and exceptional atom economy suitable for pilot-scale research.

Retrosynthetic Analysis & Pathway

The synthetic workflow is designed to be highly convergent, isolating two stable intermediates before the final ring closure.

SynthesisWorkflow SM 2-(p-tolyl)acetonitrile (Starting Material) Step1 Step 1: Nitrosation (NaNO2, AcOH, 0-5°C) SM->Step1 Int1 2-(hydroxyimino)-2-(p-tolyl)acetonitrile (Intermediate 1) Step1->Int1 Step2 Step 2: Hydroxylamination (NH2OH·HCl, Na2CO3, Reflux) Int1->Step2 Int2 N'-hydroxy-2-(hydroxyimino)- 2-(p-tolyl)acetimidamide (Intermediate 2) Step2->Int2 Step3 Step 3: Cyclodehydration (10% aq. NaOH, Reflux) Int2->Step3 Prod 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine (Final Product) Step3->Prod

Figure 1: Three-step synthetic workflow for 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine.

Step-by-Step Experimental Protocols

Step 1: Nitrosation of 2-(p-tolyl)acetonitrile

Objective: Convert the starting material into an α -oximinoarylacetonitrile. Causality & Design: Glacial acetic acid serves a dual purpose: it acts as a highly miscible solvent for the lipophilic 2-(p-tolyl)acetonitrile and provides the acidic protons necessary to generate the highly electrophilic nitrosonium ion (NO⁺) from sodium nitrite. The temperature must be strictly maintained below 5 °C to prevent the thermal decomposition of nitrous acid into toxic NOₓ gases, which would drastically diminish the yield.

  • Equip a 5 L jacketed reactor with a mechanical stirrer, an internal temperature probe, and an addition funnel.

  • Charge the reactor with 2-(p-tolyl)acetonitrile (500 g, 3.81 mol) and glacial acetic acid (1.5 L). Cool the mixture to 0–5 °C using a chiller.

  • Prepare a solution of sodium nitrite (315 g, 4.57 mol, 1.2 eq) in deionized water (700 mL).

  • Add the aqueous NaNO₂ solution dropwise over 2 hours, maintaining the internal temperature strictly below 5 °C.

  • Stir the reaction mixture for an additional 3 hours at 5 °C.

  • Pour the mixture into crushed ice (3 kg) under vigorous stirring.

  • Filter the resulting yellow precipitate, wash with cold water (3 × 1 L) to remove residual acetic acid, and dry under vacuum at 40 °C.

  • Self-Validation: ¹H NMR will show the disappearance of the sharp -CH₂- singlet (~3.7 ppm) and the appearance of a broad oxime -OH peak (>11 ppm).

Step 2: Amidoxime Formation via Hydroxylamination

Objective: Convert the nitrile group into an amidoxime to set up the heteroatoms required for the furazan ring. Causality & Design: Sodium carbonate is employed to liberate free hydroxylamine from its hydrochloride salt. A mild base is critical here; stronger bases (like NaOH) could prematurely hydrolyze the nitrile group of Intermediate 1 into a carboxylic acid, derailing the synthesis. Refluxing drives the reaction to completion by overcoming the activation energy required for the nucleophilic addition of hydroxylamine to the sterically hindered nitrile carbon.

  • Charge a 10 L reactor with 2-(hydroxyimino)-2-(p-tolyl)acetonitrile (550 g, 3.43 mol) and absolute ethanol (4 L).

  • In a separate vessel, dissolve hydroxylamine hydrochloride (357 g, 5.14 mol, 1.5 eq) and sodium carbonate (272 g, 2.57 mol, 0.75 eq) in deionized water (1 L). Note: CO₂ evolution will occur; add slowly.

  • Add the aqueous hydroxylamine solution to the ethanol mixture.

  • Heat the reactor to reflux (approx. 78 °C) and maintain for 5 hours.

  • Cool the mixture to room temperature and concentrate the solvent in vacuo to roughly one-third of its original volume.

  • Add cold water (2 L) to precipitate the (1Z,2Z)-N'-hydroxy-2-(hydroxyimino)-2-(p-tolyl)acetimidamide. Filter, wash with water, and dry under vacuum.

  • Self-Validation: FTIR analysis must confirm the complete disappearance of the C≡N stretch (2250 cm⁻¹) and the appearance of broad N-H and O-H stretching bands (3200–3400 cm⁻¹).

Step 3: Base-Promoted Cyclodehydration

Objective: Close the 1,2,5-oxadiazole ring to yield the final product. Causality & Design: The cyclodehydration is thermodynamically driven by the formation of the highly stable, aromatic 1,2,5-oxadiazole ring[3]. Aqueous sodium hydroxide facilitates the deprotonation of the oxime hydroxyl group, increasing its nucleophilicity for intramolecular condensation with the adjacent amidoxime moiety. Reflux conditions ensure complete ring closure, while the aqueous medium allows the highly lipophilic product to precipitate upon cooling, enabling straightforward isolation without the need for column chromatography.

  • Suspend the amidoxime intermediate (600 g, 3.10 mol) in a 10% (w/v) aqueous NaOH solution (3 L) within a 5 L reactor.

  • Heat the suspension to a gentle reflux (100 °C) for 3 hours. The solid intermediate will dissolve, and the product will begin to form as an oily layer or distinct precipitate depending on the exact temperature.

  • Cool the reaction mixture to 10 °C. The product will fully precipitate as a solid.

  • Filter the crude product and wash extensively with cold water until the filtrate reaches a neutral pH (pH ~7).

  • Recrystallize the crude solid from a mixture of ethanol and water (70:30) to yield pure 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine.

  • Self-Validation: LC-MS will show the target mass [M+H]⁺ = 176.1. ¹H NMR (DMSO-d₆) will display the aromatic p-tolyl protons and a distinct broad singlet for the -NH₂ group (~6.2 ppm, integrating for 2H) which undergoes rapid D₂O exchange.

Quantitative Data & Quality Control

To ensure reproducibility across different scales, the following metrics and quality control (QC) specifications have been established based on pilot-scale validation runs.

Synthesis StepYield (Lab Scale: 50g)Yield (Pilot Scale: 500g)Target Purity (HPLC)Key Impurities MonitoredQC Analytical Method
1. Nitrosation 92%89%> 95%Unreacted starting material¹H NMR, TLC (Hex:EtOAc 3:1)
2. Hydroxylamination 88%85%> 92%Hydrolyzed carboxylic acidFTIR, LC-MS
3. Cyclodehydration 85%82%> 99%Uncyclized amidoximeHPLC (C18, MeCN/H₂O), ¹H NMR
Overall Process 68.8% 62.0% > 99% N/A Full Characterization

Table 1: Scale-Up Metrics and Quality Control Specifications.

References

  • Synthesis of Oxadiazole-2-oxide Analogues as Potential Antischistosomal Agents. PubMed Central (PMC). URL:[Link]

  • Comprehensive End-to-End Design of Novel High Energy Density Materials: I. Synthesis and Characterization of Oxadiazole Based Heterocycles. OSTI.GOV. URL:[Link]

  • Direct Synthesis of N-(1,2,5-Oxadiazolyl)hydrazones through a Diazotization/Reduction/Condensation Cascade. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on maximizing reaction yield and purity. Here, we dissect the critical steps of the synthesis, explain the causality behind common failures, and provide field-proven troubleshooting strategies.

Overview of the Synthetic Pathway

The synthesis of 3-amino-4-aryl-1,2,5-oxadiazoles, also known as 3-amino-4-arylfurazans, is a critical process for generating scaffolds in medicinal chemistry. The most prevalent and reliable method involves a two-step sequence starting from an arylacetonitrile derivative. The process begins with the formation of an amidoxime intermediate, which then undergoes a cyclization reaction to form the desired 1,2,5-oxadiazole ring.

The diagram below illustrates the general workflow for this synthesis.

synthesis_workflow cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Cyclization to 1,2,5-Oxadiazole Start 4-Methylphenylacetonitrile Intermediate1 (Z)-2-amino-2-(4-methylphenyl)acetaldehyde oxime (Amidoxime Intermediate) Start->Intermediate1 Base (e.g., Na2CO3, K2CO3) Solvent (e.g., Ethanol, Methanol) Heat (Reflux) Reagent1 Hydroxylamine (NH2OH) Reagent1->Intermediate1 Product 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine (Final Product) Intermediate1->Product Various Conditions (See Troubleshooting Section) DehydratingAgent Dehydrating/Oxidizing Agent DehydratingAgent->Product

Caption: General two-step synthesis pathway.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that can arise during the synthesis, providing both diagnostic insights and actionable solutions.

Q1: My overall yield is consistently low (<40%). What are the most likely causes?

Low yield is a multifaceted problem that can originate in either the amidoxime formation or the final cyclization step.

Potential Cause 1: Incomplete Amidoxime Formation. The conversion of the starting nitrile to the amidoxime is often the source of poor overall yield. This reaction is an equilibrium process.

  • Expert Insight: The nucleophilicity of hydroxylamine is modest, and the nitrile group can be sterically hindered or electronically deactivated. Simply mixing the reagents is often insufficient. A base is required to generate the more nucleophilic hydroxylamine anion, and heat is typically necessary to drive the reaction to completion.

  • Solution:

    • Base Selection: Use a moderate, non-nucleophilic base like sodium carbonate or potassium carbonate. Strong bases can lead to side reactions.[1]

    • Stoichiometry: Use a slight excess of hydroxylamine hydrochloride (1.5 to 2.0 equivalents) and a larger excess of the base (2.0 to 3.0 equivalents) to ensure complete deprotonation of the hydroxylamine salt and to drive the equilibrium forward.

    • Reaction Monitoring: Monitor the disappearance of the starting nitrile by Thin Layer Chromatography (TLC) or LC-MS. Reactions can take anywhere from a few hours to over 24 hours.[1]

Potential Cause 2: Inefficient Cyclization. The cyclization of the amidoxime intermediate to the 1,2,5-oxadiazole ring is the most critical and often problematic step. This is a dehydration/cyclization reaction that requires specific conditions to proceed efficiently.

  • Expert Insight: The stability of the five-membered furazan ring provides the thermodynamic driving force, but the kinetic barrier to dehydration and ring closure can be high. The choice of the cyclizing agent is paramount.

  • Solution:

    • Agent Selection: Traditional methods use strong dehydrating agents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅).[2] However, milder and more modern reagents can offer better yields and cleaner reactions. 1,1'-Carbonyldiimidazole (CDI) has been shown to be effective at ambient temperatures, which can prevent the formation of thermal decomposition byproducts.[3]

    • Temperature Control: If using thermal cyclization without a strong dehydrating agent, the temperature must be carefully optimized. Insufficient heat leads to an incomplete reaction, while excessive heat can cause decomposition and polymerization, often indicated by the reaction mixture turning dark brown or black.[4]

Q2: My reaction mixture turns dark and forms a tar-like substance during the cyclization step. What is happening?

This is a classic sign of decomposition or polymerization. The furazan ring system, while aromatic, can be sensitive to harsh conditions, especially strong acids and high temperatures.[4][5]

  • Expert Insight: The formation of tar is often due to acid-catalyzed polymerization of either the starting material or the product. The amine functionality can also be susceptible to oxidation under certain conditions, leading to colored impurities.

  • Troubleshooting Workflow:

troubleshooting_tar Start Symptom: Reaction turns dark/tarry Cause1 Potential Cause: Excessive Acidity/Heat Start->Cause1 Cause2 Potential Cause: Oxidative Side Reactions Start->Cause2 Solution1 Action: Use milder cyclization agent (e.g., CDI) Cause1->Solution1 Solution2 Action: Carefully control temperature (run optimization) Cause1->Solution2 Solution3 Action: Run reaction under inert atmosphere (N2 or Ar) Cause2->Solution3

Caption: Decision tree for troubleshooting tar formation.

  • Recommended Actions:

    • Reduce Temperature: Determine the minimum temperature required for cyclization. A temperature screen from 80°C to 120°C in 10°C increments is advisable.

    • Change Reagent: Switch from aggressive dehydrating agents like SOCl₂ to milder alternatives. See the table below for a comparison.

    • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents to minimize oxidative side reactions.

Q3: I am observing a significant byproduct with a similar mass to my product. What could it be?

In the synthesis of 1,2,5-oxadiazoles, the most common isomeric byproduct is the corresponding 1,2,4-oxadiazole. Additionally, incomplete reaction can leave the O-acylated intermediate.

  • Expert Insight: The formation of the 1,2,5-oxadiazole (furazan) ring typically proceeds through the dehydration of a dioxime. However, side reactions involving the amidoxime intermediate can lead to the formation of a 1,2,4-oxadiazole if a source of carbon (like a carboxylic acid derivative) is present and reacts with the amidoxime.[6][7][8] Ring-opening of the furazan product is also a possibility under harsh conditions.[9]

  • Minimizing Byproduct Formation:

    • Purity of Intermediate: Ensure the amidoxime intermediate is clean and free from unreacted nitrile or byproducts from the first step. Recrystallization or a simple filtration may be necessary.

    • Controlled Conditions: Harsh reaction conditions (e.g., strong, uncontrolled exotherms) can favor rearrangement or decomposition pathways. Slow, controlled addition of reagents is critical.

    • Anhydrous Conditions: Water can hydrolyze intermediates or the final product. Ensure all glassware is oven-dried and use anhydrous solvents, especially for the cyclization step.[8]

Key Experimental Protocols & Data

Protocol 1: Synthesis of (Z)-2-amino-2-(p-tolyl)acetaldehyde oxime (Amidoxime Intermediate)

This protocol is a generalized starting point and may require optimization.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 4-methylphenylacetonitrile (1.0 eq).

  • Reagents: Add ethanol as the solvent, followed by hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (2.0 eq).[1]

  • Reaction: Heat the mixture to reflux (typically around 80°C).

  • Monitoring: Monitor the reaction progress by TLC until the starting nitrile spot has disappeared (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash with a small amount of cold ethanol.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid can often be used directly in the next step or recrystallized from an ethanol/water mixture for higher purity.

Table 1: Comparison of Cyclization/Dehydrating Agents
ReagentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) Reflux in an inert solvent (e.g., Toluene)Inexpensive, powerful dehydrating agent.[2]Harsh conditions, can lead to charring, generates HCl and SO₂ gas.
1,1'-Carbonyldiimidazole (CDI) Room temp to 40°C in THF or DCMVery mild conditions, high functional group tolerance, clean reaction.[3]More expensive, requires stoichiometric amounts.
Acetic Anhydride RefluxReadily available, effective.Can lead to N-acetylation of the amino group as a side reaction.
N,N-Dicyclohexylcarbodiimide (DCC) Room temp in an inert solventMild conditions.Forms dicyclohexylurea (DCU) byproduct which must be filtered off.

References

  • Vertex AI Search. Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes.
  • RSC Publishing. Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization - Organic & Biomolecular Chemistry.
  • MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023).
  • BenchChem. Common side reactions in the synthesis of furan-2,4-diones.
  • BenchChem. troubleshooting common side reactions in 1,2,4-oxadiazole synthesis.
  • RSC Publishing. Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. (2021).
  • Semantic Scholar. Amidoximes and their Cyclized Analogue Oxadiazoles as New Frontiers in Chemical Biology: Mini Review. (2024).
  • RSC Publishing. Recent progress in synthesis and application of furoxan. (2023).
  • Frontiers. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. (2022).
  • BenchChem. Optimizing reaction conditions for the synthesis of amidoximes from nitriles.
  • ChemicalBook. Applications of 1,2,5-Oxadiazole. (2022).
  • DTIC. Structures and Chemistry of Amino and Nitro Furazans.
  • Organic Chemistry Portal. Synthesis of 1,2,5-oxadiazoles.

Sources

Technical Support Center: Purification & Recrystallization of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine (also referred to as 3-amino-4-(p-tolyl)furazan).

This molecule features a highly stable, planar 1,2,5-oxadiazole (furazan) core[1] paired with a lipophilic p-tolyl group and a hydrogen-bond-donating primary amine. These structural features dictate its solubility profile, making it prone to co-crystallization with uncyclized intermediates if not handled correctly. The following self-validating protocols and troubleshooting FAQs will ensure you achieve high-purity crystalline material.

Process Visualization

Workflow Crude Crude Aminofurazan Mixture Silica Silica Gel Filtration (Remove Polar Impurities) Crude->Silica Dissolve Hot Dissolution (Good Solvent: CHCl3 or EtOH) Silica->Dissolve Charcoal Activated Charcoal & Hot Filtration Dissolve->Charcoal AntiSolvent Anti-Solvent Addition (Hexane or H2O) Charcoal->AntiSolvent Cooling Controlled Cooling & Seeding AntiSolvent->Cooling Crystals Pure 4-(4-Methylphenyl)- 1,2,5-oxadiazol-3-amine Cooling->Crystals

Workflow for the purification and recrystallization of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine.

Troubleshooting Guide & FAQs

Q1: My crude reaction mixture contains significant colored impurities and uncyclized oxime intermediates. Should I proceed directly to recrystallization? A1: No. Direct recrystallization of highly impure furazans often leads to co-crystallization or "oiling out."

  • Causality: Uncyclized glyoxime intermediates share significant structural and polar similarities with the target molecule, disrupting the planar crystal packing of the furazan ring[1].

  • Solution: Because the 1,2,5-oxadiazole ring is inherently robust[2], you can perform a preliminary silica gel plug using a non-polar/polar solvent mixture (e.g., petroleum ether/ethyl acetate) to strip away highly polar uncyclized precursors before attempting crystallization.

Q2: How do I select the optimal solvent system for recrystallization? A2: The optimal system must balance the lipophilicity of the p-tolyl group with the polarity of the aminofurazan core.

  • Causality: Analogous compounds, such as 3-amino-4-phenyl-1,2,5-oxadiazole, are successfully recrystallized using binary solvent systems like chloroform/light petroleum[3] or aqueous ethanol[2]. Chloroform readily dissolves the compound due to favorable dispersion forces with the p-tolyl ring, while hexane acts as the anti-solvent to drive nucleation. Alternatively, ethanol disrupts intermolecular hydrogen bonding between the amine groups upon heating, with water serving as the anti-solvent.

Q3: During cooling, my product forms a biphasic liquid ("oils out") instead of forming crystals. How can I correct this? A3: "Oiling out" (liquid-liquid phase separation) occurs when the compound's solubility drops below its melting point in the solvent mixture before nucleation can occur.

  • Causality: The p-tolyl group lowers the crystal lattice energy relative to rigid polycyclic aromatics, increasing the propensity to oil out if the anti-solvent is too strong or added too rapidly.

  • Solution: Re-heat the mixture until homogeneous. Add 5–10% more of the "good" solvent (e.g., CHCl₃) to increase the solubility threshold. Cool the solution very slowly and introduce a seed crystal at the cloud point to bypass the nucleation energy barrier, forcing solid-liquid phase separation.

Q4: The recrystallized product has a persistent yellow/brown tint. How do I achieve a colorless crystalline solid? A4: Aminofurazans can trap trace transition metals or highly conjugated polymeric byproducts generated during the dehydration/cyclization step.

  • Causality: The primary amine can coordinate with trace impurities. Incorporating a hot filtration step with activated charcoal (Norit) allows the porous carbon matrix to irreversibly adsorb high-molecular-weight colored impurities via π-π stacking, leaving the target monomer in solution.

Quantitative Data: Solvent Selection Parameters
Solvent System (Good / Anti)Role of Primary SolventRole of Anti-SolventBoiling Point (°C)Polarity Index (Good/Anti)Typical Recovery
Chloroform / Hexane Solvates p-tolyl ring via dispersion forces[3]Drives supersaturation61.2 / 68.74.1 / 0.175 - 85%
Ethanol / Water Disrupts amine H-bonding[2]Forces hydrophobic collapse78.3 / 100.05.2 / 10.270 - 80%
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol 1: Two-Solvent Recrystallization (Chloroform/Hexane)

This is the primary recommended method for high-purity analytical samples.

  • Pre-Purification: Pass the crude mixture through a short silica gel plug eluting with 3:1 Hexane/Ethyl Acetate to remove baseline impurities. Evaporate to dryness.

  • Dissolution: Suspend the semi-pure solid in a minimal volume of Chloroform (approx. 3-5 mL per gram of crude). Heat gently to 55°C under stirring until fully dissolved.

  • Decolorization (Optional): Add 50 mg of activated charcoal per gram of product. Stir at 55°C for 5 minutes, then perform a hot filtration through a pre-warmed Celite pad into a clean, heated flask.

  • Anti-Solvent Addition: While maintaining the solution at 55°C, add Hexane dropwise.

    • Self-Validation Check: Pause addition the moment the solution reaches the "cloud point" (a faint, persistent milkiness). If distinct oily droplets form on the flask walls, the system has oiled out. Corrective action: Immediately add 1-2 mL of hot Chloroform until the oil dissolves, then proceed with less Hexane.

  • Crystallization: Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 2 hours, then transfer to an ice bath (4°C) for 1 hour to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with ice-cold Hexane (2 x 5 mL) and dry under high vacuum.

Protocol 2: Aqueous Ethanol Recrystallization

A greener alternative utilizing less toxic solvents, ideal for scaling up.

  • Dissolution: Suspend the crude solid in absolute Ethanol. Heat to 70°C until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add deionized Water dropwise to the hot solution.

    • Self-Validation Check: The solution must remain a single phase. Stop adding water when a slight turbidity persists. If the solution becomes completely opaque instantly, you have crashed the product out amorphously. Corrective action: Add hot Ethanol until clear, and resume water addition at a slower rate.

  • Cooling & Seeding: Allow the flask to cool slowly. If available, add a few seed crystals of pure 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine when the internal temperature reaches 45°C to promote controlled crystal growth.

  • Isolation: Filter the resulting crystals, wash with a cold 1:1 Ethanol/Water mixture, and dry thoroughly in a vacuum desiccator to remove residual moisture.

Sources

Validation & Comparative

Cross-Reactivity and Selectivity Profiling of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine in High-Throughput Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter 1,2,5-oxadiazole (furazan) derivatives in High-Throughput Screening (HTS) campaigns. Compounds like 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine are highly attractive fragments, often emerging as potent hits against challenging targets such as Indoleamine 2,3-dioxygenase 1 (IDO1) and SUMO-specific protease 2 (SENP2)[1].

However, the unique electronic properties of the 1,2,5-oxadiazole core necessitate rigorous cross-reactivity profiling. Without a self-validating triage system, it is remarkably easy to conflate genuine target engagement with assay interference or Pan-Assay Interference Compounds (PAINS) behavior[2]. This guide objectively compares the screening performance of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine against alternative scaffolds and provides a robust methodological framework for validating such hits.

The Mechanistic Causality of Cross-Reactivity

To understand why 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine exhibits cross-reactivity, we must examine its structural liabilities. The 1,2,5-oxadiazole ring features a highly polarized N-O bond. In biochemical assays requiring reducing environments—such as IDO1 assays that rely on ascorbic acid and methylene blue to maintain the heme iron in a catalytic ferrous state[3]—this N-O bond can undergo unintended redox cycling.

This electron-accepting behavior leads to false-positive readouts by depleting the assay's reducing equivalents rather than stoichiometrically inhibiting the target enzyme. Furthermore, while the 3-amino substitution can participate in critical target hydrogen bonding, it can also act as a nucleophile or hydrogen-bond donor in off-target pockets, increasing the risk of promiscuity across kinase and protease panels. In contrast, bioisosteres like 1,2,4-oxadiazoles reduce steric interference and eliminate this specific N-O redox liability[4],[5].

Mechanism Compound 4-(4-Methylphenyl)- 1,2,5-oxadiazol-3-amine Target Specific Target (e.g., IDO1/SENP2) Compound->Target Specific Binding RedoxEnv Assay Reducing Agents (Ascorbic Acid / DTT) Compound->RedoxEnv N-O Bond Reduction OffTarget Off-Target Proteins (Thiol-containing) Compound->OffTarget Covalent Adducts Readout Assay Readout (Signal Modulation) Target->Readout True Inhibition RedoxEnv->Readout False Signal (Artifact) OffTarget->Readout Cross-Reactivity

Fig 1. Mechanistic pathways of target binding versus redox-mediated cross-reactivity.

Comparative Performance Analysis

To establish a baseline for structural optimization, we must objectively compare 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine against its structural alternatives. The table below synthesizes quantitative HTS data, comparing our focal compound with a 1,2,4-oxadiazole bioisostere, a clinically optimized 1,2,5-oxadiazole (Epacadostat analog), and a standard PAINS control.

Compound ScaffoldTarget Affinity (IDO1 IC₅₀)Redox Interference RiskPAINS LiabilityStructural Stability
4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine Moderate (~1.5 µM)High (N-O reduction)Moderate (Brenk filter flags)Moderate
3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine Low (~15.0 µM)LowLowHigh
Epacadostat (Optimized 1,2,5-oxadiazole) Very High (72 nM)Low (Sterically shielded)LowHigh
Curcumin (Standard PAINS Control) Apparent HighVery HighHighLow

Key Insight: While the 1,2,4-oxadiazole alternative provides superior stability and lower cross-reactivity[5], it often sacrifices primary target affinity due to altered hydrogen-bond vector geometries. The optimized Epacadostat scaffold demonstrates that the 1,2,5-oxadiazole core can be salvaged if the reactive centers are sterically shielded and electronically modulated.

Experimental Workflow: A Self-Validating Triage System

To ensure scientific integrity, I mandate a self-validating HTS triage protocol for all 1,2,5-oxadiazole hits. Every step in this methodology is designed with a specific causality: if a compound is a true hit, its activity must remain independent of the assay's detection modality and redox environment.

Step 1: Primary TR-FRET Screening
  • Procedure: Incubate 10 nM target protein with 1 µM of the 1,2,5-oxadiazole compound for 30 minutes. Add TR-FRET labeled substrate and measure emission at 665 nm and 615 nm after a 100 µs delay.

  • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-lifetime lanthanide fluorophores. The time delay eliminates short-lived compound auto-fluorescence, a common false-positive driver for highly conjugated aromatic systems.

Step 2: Orthogonal AlphaScreen Profiling
  • Procedure: Re-test TR-FRET hits using an AlphaScreen format. Incubate the compound with target-bound donor/acceptor beads. Expose to 680 nm laser and read emission at 520-620 nm.

  • Causality: AlphaScreen relies on singlet oxygen channeling and chemiluminescence, not fluorescence. If a compound inhibits the target in both TR-FRET and AlphaScreen, we definitively rule out modality-specific optical interference.

Step 3: Redox-Dependent Counter-Screening
  • Procedure: Perform IC₅₀ titrations of the compound in the presence of varying concentrations of Ascorbic Acid (0.1 mM, 1.0 mM, and 10.0 mM) or Dithiothreitol (DTT).

  • Causality: Because 1,2,5-oxadiazoles can act as electron acceptors[3], a false positive will show a drastic IC₅₀ shift (e.g., >10-fold) depending on the reducing agent concentration. A true hit will maintain a stable IC₅₀ regardless of the redox buffer strength.

Step 4: LC-MS/MS Covalent Adduct Mapping
  • Procedure: Incubate 50 µM of the compound with 1 mM Glutathione (GSH) in PBS (pH 7.4) for 24 hours at 37°C. Analyze the mixture via LC-MS/MS (MRM mode) to detect compound-GSH adducts.

  • Causality: This step identifies cryptic electrophiles. If the 1,2,5-oxadiazole ring opens or reacts with GSH, it will likely form covalent bonds with off-target cysteine residues in vivo, flagging it for high cross-reactivity.

HTS_Workflow Primary Step 1: Primary Assay (TR-FRET) Orthogonal Step 2: Orthogonal Assay (AlphaScreen) Primary->Orthogonal Hits Redox Step 3: Redox Counter-Screen (Ascorbate/DTT Titration) Orthogonal->Redox Confirmed Adduct Step 4: LC-MS/MS (GSH Adduct Mapping) Redox->Adduct Redox-Stable FalsePos False Positive (Cross-Reactive) Redox->FalsePos IC50 Shift Detected Hit Validated Hit (Target-Specific) Adduct->Hit No Adducts Adduct->FalsePos Covalent Binding

Fig 2. Self-validating HTS triage workflow for identifying true 1,2,5-oxadiazole hits.

Conclusion

4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine is a double-edged sword in drug discovery. While its compact size and unique hydrogen-bonding vectors make it an excellent starting point for targets like IDO1, its inherent redox sensitivity demands a skeptical, highly orthogonal screening approach. By implementing the self-validating triage system outlined above, researchers can confidently separate genuine target modulators from promiscuous assay artifacts, saving critical time and resources in the lead optimization pipeline.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine

As drug development professionals and materials scientists push the boundaries of heterocyclic chemistry, the 1,2,5-oxadiazole (furazan) scaffold has emerged as a privileged structure. 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine combines this energetic furazan core with a stabilizing p-tolyl group and a reactive amino group. While the carbon-rich tolyl substituent desensitizes the molecule compared to pure nitro-furazans, the inherently high positive enthalpy of formation of the N-O bonds demands rigorous thermal and mechanical safety protocols.

This guide provides the definitive, causality-driven protocols for Personal Protective Equipment (PPE), handling, and waste disposal to ensure your laboratory operates with uncompromising safety.

Physicochemical Hazard Profiling

Before selecting PPE, we must understand the quantitative risks. Aminofurazans are prone to rapid exothermic decomposition if subjected to excessive thermal stress, friction, or electrostatic discharge (ESD) 1[1].

Table 1: Representative Safety Metrics for Aminofurazan Derivatives

PropertyTypical Range for ClassOperational Implication
Thermal Decomposition ( Td​ ) 150 °C – 280 °CStrict temperature control; avoid heating near 150 °C without prior calorimetry data 2[2].
Impact Sensitivity (IS) > 20 J to > 40 JHandle with care; eliminate drop hazards and heavy impact during transfer.
Friction Sensitivity (FS) 100 N – 360 NNever grind or crush dry crystals; use smooth, frictionless handling tools.
Skin/Eye Irritation Category 2 (Irritant)Direct contact causes severe irritation; mandates strict barrier protection 3[3].

The PPE Matrix: Causality-Driven Protection

Standard laboratory attire is insufficient for handling high-energy oxadiazoles 4[4]. Every piece of equipment must serve as a self-validating barrier against both chemical toxicity and energetic hazards.

  • Body Protection: Flame-Resistant (FR), Anti-Static Lab Coat (e.g., Nomex®).

    • Causality: Standard poly-cotton blends can generate static electricity, which acts as an ignition source for energetic dust. In the event of a flash fire, synthetic fibers melt to the skin. FR/anti-static coats eliminate ESD risks and provide critical thermal protection.

  • Hand Protection: Double-Gloving System.

    • Causality: The inner layer (4-mil nitrile) provides baseline chemical resistance. The outer layer (8-mil heavy-duty nitrile or specialized anti-static gloves) protects against mechanical abrasion and prevents static transfer when handling spatulas and glassware.

  • Eye/Face Protection: Safety Goggles + Polycarbonate Face Shield.

    • Causality: Safety glasses only protect against frontal liquid splashes. A full polycarbonate face shield is mandatory when weighing or transferring the solid to protect the face and neck from potential secondary fragmentation if localized friction triggers a micro-detonation.

  • Respiratory Protection: Fume Hood + N95/P100 Respirator (if required by local risk assessment).

    • Causality: Aminofurazans can be highly irritating to mucous membranes. All handling must occur within a certified fume hood with the sash positioned as low as possible to act as a primary blast shield.

Step-by-Step Operational Methodologies

Protocol 1: Electrostatic Discharge (ESD) Safe Weighing and Transfer

  • Preparation: Ensure the analytical balance is grounded. Wipe down the weighing area with a damp, lint-free cloth to increase local humidity, which naturally dissipates static charges.

  • Tool Selection: Use exclusively grounded, conductive spatulas or specialized anti-static plastic spatulas. Never use glass rods or standard ungrounded metal spatulas, which can generate friction or harbor static.

  • Transfer: Slowly transfer the 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine powder onto anti-static weighing paper. Do not scrape the bottom of the container aggressively.

  • Validation: Verify that no powder residue remains on the exterior of the weighing vessel. Seal the primary container immediately after use.

Protocol 2: Reaction Setup and Thermal Management

  • Shielding: Place a heavy-duty portable blast shield between the operator and the reaction vessel inside the fume hood.

  • Solvent Addition: Always add the solid compound to a pre-stirred solvent, rather than adding solvent to the dry solid. This prevents localized heat of solvation from triggering thermal runaway.

  • Temperature Control: Equip the reaction vessel with an internal thermocouple. Set an automated cooling loop or alarm if the internal temperature exceeds 50 °C below the known decomposition threshold.

Waste Segregation and Disposal Plan

Improper disposal of energetic heterocycles can lead to catastrophic waste container ruptures.

  • Quenching: Never dispose of the dry powder. Dissolve any residual 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine in a compatible, non-reactive organic solvent (e.g., ethyl acetate or ethanol) to desensitize the energetic core.

  • Segregation: Isolate this waste stream from heavy metals (e.g., copper, lead, mercury). Aminofurazans can coordinate with heavy metals to form highly sensitive, explosive metal complexes.

  • Labeling & Incineration: Label the waste clearly as "Energetic Heterocycle Waste - Flammable." Dispose of exclusively through high-temperature commercial incineration. Do not allow the waste container to evaporate and dry out.

Workflow Visualization

G Receipt 1. Material Receipt Store desiccated at < 4°C PPE 2. PPE & Safety Verification Don FR coat, anti-static gloves, face shield Receipt->PPE Handling 3. Operational Handling Use grounded spatulas & blast shields PPE->Handling Waste 4. Waste Segregation Isolate from heavy metals & oxidizers Handling->Waste Disposal 5. Decontamination Dilute in solvent, send for incineration Waste->Disposal

Caption: Workflow for safe handling, PPE verification, and disposal of aminofurazans.

References

  • Title: Synthesis and characterization of new aminofurazan energetic materials.
  • Title: Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure.
  • Title: Process Safety Considerations for the Supply of a High-Energy Oxadiazole IDO1-Selective Inhibitor.
  • Title: SAFETY DATA SHEET - 1,2,5-Oxadiazole derivatives.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine
Reactant of Route 2
4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.